Soretolide
Description
Properties
IUPAC Name |
2,6-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-4-6-9(2)12(8)13(16)14-11-7-10(3)17-15-11/h4-7H,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTKANSDFYFQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC2=NOC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156517 | |
| Record name | Soretolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130403-08-6 | |
| Record name | Soretolide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soretolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SORETOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85950PA18Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Soretolide: An Investigational Anticonvulsant Lost to Discontinuation
Soretolide, also known by its development code D-2916, was an investigational anticonvulsant drug candidate under development by the French pharmaceutical company Laboratoires Biocodex. Belonging to the isoxazole class of chemical compounds, this compound showed a pharmacological profile similar to the established anti-seizure medication carbamazepine in preclinical studies. Despite progressing to Phase II clinical trials for the treatment of epilepsy, its development was ultimately discontinued. Due to its discontinuation, detailed public information regarding its specific chemical structure, discovery, and initial synthesis is not available, precluding an in-depth technical guide.
From the limited available information, this compound was identified as a potential therapeutic agent for epilepsy.[1][2] In animal models, it demonstrated activity in the maximal electroshock test, a common screening method for anticonvulsant drugs.[1] This activity profile suggested its potential utility in controlling generalized tonic-clonic seizures.
The development of this compound was part of a broader effort in the early 2000s to identify and develop third-generation antiepileptic drugs.[1] However, for reasons not publicly disclosed, Laboratoires Biocodex halted its development after the completion of Phase II clinical trials.[1] Such discontinuations are common in the pharmaceutical industry and can be due to a variety of factors, including insufficient efficacy, unfavorable side effect profiles, or strategic business decisions.
A comprehensive search for patents filed by Laboratoires Biocodex specifically disclosing the chemical structure and synthesis of this compound or D-2916 did not yield any specific results. While numerous patents for isoxazole derivatives as anticonvulsants exist, none could be definitively linked to this compound. Without the foundational chemical structure, a detailed exposition of its synthesis, including reaction schemes, experimental protocols, and quantitative data, cannot be constructed. Similarly, the specific biological signaling pathways modulated by this compound remain undisclosed in the public domain.
References
Soretolide: A Technical Guide for Researchers and Drug Development Professionals
Soretolide (also known as D-2916) is a benzamide derivative that has been investigated for its anticonvulsant properties. This technical guide provides a comprehensive overview of its chemical structure, properties, biological activity, and relevant experimental protocols, designed for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is chemically known as 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide. It is an achiral molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide | |
| Synonyms | D-2916 | [1] |
| CAS Number | 130403-08-6 | |
| Molecular Formula | C13H14N2O2 | |
| Molecular Weight | 230.26 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | DMSO: 60 mg/mL (260.58 mM) | |
| SMILES | Cc1cccc(C)c1C(=O)Nc2cc(C)on2 |
Anticonvulsant Activity and Mechanism of Action
This compound has demonstrated anticonvulsant effects in preclinical studies, showing a profile of activity similar to the established anti-epileptic drug, carbamazepine.[1] It has been shown to be effective in the maximal electroshock (MES) seizure test, a model used to identify drugs that prevent the spread of seizures.[1] However, it is reported to be poorly active against pentylenetetrazole-induced seizures, which is a model for absence seizures.[1] This pharmacological profile strongly suggests that the primary mechanism of action for this compound involves the modulation of voltage-gated sodium channels.
Targeting Voltage-Gated Sodium Channels
The efficacy of this compound in the MES test points towards its action as a use-dependent blocker of voltage-gated sodium channels. This mechanism is shared by many clinically effective anticonvulsants, including carbamazepine and phenytoin. By binding to the inactivated state of the sodium channel, these drugs prevent the rapid, repetitive firing of neurons that is characteristic of epileptic seizures. While the specific subtypes of voltage-gated sodium channels that this compound interacts with have not been definitively identified in the available literature, its carbamazepine-like activity suggests a potential interaction with Nav1.1, Nav1.2, and Nav1.5 channels.
Potential Interaction with GABAergic Systems
While the primary mechanism of action appears to be sodium channel blockade, the potential for interaction with the GABAergic system cannot be entirely ruled out without further specific investigation. Some anticonvulsants exhibit a multi-target profile, and modulation of GABA-A receptors can contribute to their overall efficacy. However, the poor activity of this compound in the pentylenetetrazole seizure model, which is sensitive to drugs that enhance GABAergic neurotransmission, suggests that this is not its primary mode of action.[1]
Signaling Pathway
The proposed signaling pathway for this compound's anticonvulsant activity is centered on its interaction with voltage-gated sodium channels, leading to a reduction in neuronal excitability.
Caption: Proposed mechanism of this compound's anticonvulsant action.
Experimental Protocols
Plausible Synthesis of this compound
Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride
2,6-Dimethylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature or with gentle heating.
Step 2: Synthesis of 5-Methyl-3-aminoisoxazole
This heterocyclic amine can be synthesized through various methods. One common approach involves the reaction of a β-keto nitrile with hydroxylamine.
Step 3: Amidation Reaction
2,6-Dimethylbenzoyl chloride is reacted with 5-methyl-3-aminoisoxazole in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an inert solvent like DCM or tetrahydrofuran (THF). The base is necessary to neutralize the hydrochloric acid byproduct of the reaction. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Purification:
The crude this compound product can be purified using standard techniques such as:
-
Extraction: The reaction mixture is washed with an aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with an aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Crystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) to obtain pure this compound.
-
Column Chromatography: If further purification is required, silica gel column chromatography can be employed using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Plausible synthetic workflow for this compound.
In Vivo Anticonvulsant Screening Protocols
Standard preclinical models are used to evaluate the anticonvulsant activity of compounds like this compound.
1. Maximal Electroshock (MES) Test:
-
Principle: This test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Procedure:
-
Rodents (mice or rats) are administered the test compound (this compound) or vehicle control, typically via oral gavage or intraperitoneal injection.
-
After a predetermined pretreatment time to allow for drug absorption and distribution, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
The stimulus is sufficient to induce a maximal tonic hindlimb extension seizure in control animals.
-
The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. Protection is defined as the absence of this tonic component.
-
A dose-response curve is typically generated to determine the median effective dose (ED₅₀).
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Principle: This test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.
-
Procedure:
-
Rodents are pretreated with the test compound or vehicle.
-
After the appropriate pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) is administered subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence of seizures, typically characterized by clonic spasms of the limbs and body.
-
The ability of the test compound to prevent or delay the onset of these seizures is the measure of efficacy.
-
The dose that protects 50% of the animals from seizures (ED₅₀) is determined.
-
Conclusion
This compound is a benzamide derivative with a clear anticonvulsant profile, likely acting as a voltage-gated sodium channel blocker. Its similarity to carbamazepine suggests its potential utility in the treatment of focal and secondarily generalized seizures. Further research is warranted to fully elucidate its specific molecular targets, pharmacokinetic and pharmacodynamic profiles, and to establish its clinical efficacy and safety. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and similar compounds in the quest for novel anti-epileptic therapies.
References
Soretolide IUPAC name and CAS number
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides the available chemical identification information for Soretolide. Despite a comprehensive search for in-depth technical data, details regarding its synthesis, mechanism of action, experimental protocols, and specific signaling pathways remain unavailable in the public domain at this time.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented below.
| Identifier | Value |
| IUPAC Name | 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide[1] |
| CAS Number | 130403-08-6[1] |
Further Information
Subsequent searches for detailed technical specifications and experimental data on this compound did not yield specific results. The scientific literature readily available does not contain information on its synthesis, mechanism of action, or its effects on signaling pathways. Therefore, the creation of a comprehensive technical guide with quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time.
It is conceivable that this compound is a novel or proprietary compound with information not yet publicly disclosed. Researchers interested in this molecule may need to consult specialized chemical supplier databases or future scientific publications for more detailed information.
References
Early Research on Soretolide (D-2916): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soretolide (also known as D-2916) is an isoxazole derivative developed by Laboratoires Biocodex as a potential anticonvulsant agent for the treatment of epilepsy.[1][2] Early preclinical research positioned this compound as a compound with a pharmacological profile similar to the established anti-epileptic drug, carbamazepine.[1] As of 2001, this compound had progressed to Phase II clinical trials. This technical guide provides a concise summary of the available early research data on this compound, focusing on its anticonvulsant activity and preclinical evaluation.
Quantitative Data Summary
The primary preclinical screening of this compound (D-2916) involved two standard animal models of epilepsy: the Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. These models are crucial in early drug discovery to determine the potential efficacy of a compound against different types of seizures.
| Preclinical Model | Compound | Activity Profile | Reference |
| Maximal Electroshock (MES) Test | This compound (D-2916) | Active | |
| Pentylenetetrazole (PTZ)-induced Seizure Test | This compound (D-2916) | Poorly Active |
Note: Specific quantitative data such as ED50 values for this compound in these models are not available in the reviewed literature. The activity is described qualitatively.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments used in the initial evaluation of anticonvulsant compounds like this compound.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a compound to prevent the spread of seizures.
Apparatus: An electroshock apparatus capable of delivering a constant current for a fixed duration.
Procedure:
-
Animal Model: Typically adult male mice or rats are used.
-
Compound Administration: The test compound (e.g., this compound) is administered via a specific route (e.g., intraperitoneally or orally) at various doses and at a predetermined time before the electroshock.
-
Electrode Placement: Corneal or auricular electrodes are applied to the animal.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the median effective dose (ED50).
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ-induced seizure test is a common model for evaluating potential anti-absence seizure and myoclonic seizure activity of a compound.
Objective: To assess the ability of a compound to elevate the seizure threshold.
Apparatus: Standard animal cages for observation.
Procedure:
-
Animal Model: Typically adult male mice or rats are used.
-
Compound Administration: The test compound is administered at various doses prior to the administration of pentylenetetrazole.
-
PTZ Administration: A convulsant dose of pentylenetetrazole is administered, usually subcutaneously or intraperitoneally.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic spasms.
-
Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for a defined period (e.g., at least 5 seconds).
-
Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from the clonic seizure.
Visualizations
Logical Flow of Early Anticonvulsant Drug Discovery
References
The Discontinued Development of Soretolide: A Look into its Early Anticonvulsant Profile
The development of Soretolide (also known as D-2916), a potential treatment for epilepsy by Laboratoires Biocodex, appears to have been discontinued. Publicly available information on its development history is scarce and largely dates back to the early 2000s.
This compound was undergoing Phase II clinical trials around 2001 as a potential therapeutic agent for epilepsy.[1][2] The compound, an isoxazole derivative, demonstrated an anticonvulsant profile in preclinical animal models that was comparable to carbamazepine, a widely used anti-seizure medication.[1][2]
Preclinical Anticonvulsant Activity
Limited information from animal studies indicates that this compound was effective in the maximal electroshock (MES) test, a common screening model for anticonvulsant drugs that can identify compounds effective against generalized tonic-clonic seizures.[1] However, it was found to be poorly active against seizures induced by pentylenetetrazole, suggesting a more specific mechanism of action that may not be effective against absence seizures.
Due to the limited and dated nature of the available information, a detailed in-depth technical guide with comprehensive quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be constructed. The discontinuation of its development program has resulted in a lack of publicly accessible data from its clinical trials and further preclinical studies. No patents specifically covering this compound by Laboratoires Biocodex have been identified in the public domain.
Below is a summary of the known preclinical activity of this compound.
| Preclinical Model | This compound Activity | Implication for Seizure Type |
| Maximal Electroshock (MES) Test | Active | Potential efficacy against generalized tonic-clonic seizures |
| Pentylenetetrazole (PTZ)-induced Seizure Test | Poorly Active | Likely not effective against absence seizures |
Postulated Experimental Workflow for Anticonvulsant Screening
Based on the available information, a generalized experimental workflow for the initial screening of a compound like this compound can be inferred. This typically involves a tiered approach from in vitro to in vivo models.
Caption: A generalized workflow for anticonvulsant drug discovery.
The development of this compound was halted after Phase II trials, and the reasons for this decision have not been made public by Laboratoires Biocodex. Without further data, a comprehensive technical analysis of its development history remains elusive.
References
Preclinical Profile of Soretolide: An Anticonvulsant Candidate
For Researchers, Scientists, and Drug Development Professionals
Published: November 26, 2025
Introduction
Soretolide (also known as D-2916) is an investigational compound developed by Laboratoires Biocodex as a potential therapeutic agent for epilepsy. Preclinical studies have positioned this compound as a compound with a specific anticonvulsant activity profile, drawing comparisons to the established anti-epileptic drug, carbamazepine. This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound's anticonvulsant activity, with a focus on its performance in key animal models of epilepsy.
Anticonvulsant Activity in Preclinical Models
The primary characterization of this compound's anticonvulsant efficacy comes from two well-established preclinical screening models: the Maximal Electroshock (MES) test and the pentylenetetrazole (PTZ) seizure test. These models are fundamental in the early assessment of potential anti-epileptic drugs, each predicting efficacy against different seizure types.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model that induces generalized tonic-clonic seizures via electrical stimulation. A compound's ability to prevent the tonic hindlimb extension phase of the seizure in this model is indicative of its potential to be effective against generalized tonic-clonic seizures in humans.
This compound has been consistently reported to be active in the maximal electroshock test.[1] This finding suggests that this compound may possess a mechanism of action capable of preventing seizure spread, a hallmark of drugs effective in treating generalized tonic-clonic epilepsy.
Pentylenetetrazole (PTZ)-Induced Seizure Model
The pentylenetetrazole (PTZ) seizure model is another cornerstone of anticonvulsant drug screening. PTZ is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor complex, leading to clonic seizures. Efficacy in this model often suggests potential utility against absence seizures.
In contrast to its activity in the MES test, This compound is reported to be poorly active against pentylenetetrazole-induced seizures.[1] This profile, characterized by strong efficacy in the MES test and weak or no efficacy in the PTZ test, is notably similar to that of the widely used anti-epileptic drug, carbamazepine.[1]
Summary of Preclinical Anticonvulsant Data
Due to the limited availability of detailed public data, a comprehensive quantitative summary is not possible. The available information is qualitative and is presented below.
| Experimental Model | This compound Activity Profile | Implied Therapeutic Potential |
| Maximal Electroshock (MES) Test | Active[1] | Generalized Tonic-Clonic Seizures |
| Pentylenetetrazole (PTZ) Test | Poorly Active[1] | Limited Efficacy for Absence Seizures |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively described in the available literature. However, based on standard pharmacological practices for the MES and PTZ tests, the following general methodologies can be inferred.
Maximal Electroshock (MES) Test Workflow
The workflow for the MES test typically involves the administration of the test compound (this compound) to laboratory animals, followed by the application of an electrical stimulus to induce a seizure.
References
Investigating the Pharmacophore of Soretolide: A Technical Overview
Initial investigations into the pharmacophore of Soretolide have been inconclusive due to a lack of publicly available scientific literature on this specific compound. Extensive searches of prominent scientific databases and scholarly articles did not yield any specific information regarding the discovery, synthesis, biological activity, or structure-activity relationships of a molecule named "this compound."
This absence of data prevents the construction of a detailed technical guide as requested. The core requirements of summarizing quantitative data, providing experimental protocols, and creating visualizations of signaling pathways and experimental workflows are contingent upon the existence of primary research on this compound.
For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a general framework and outline the methodologies that would typically be employed in the investigation of a novel compound's pharmacophore, using established principles of medicinal chemistry and pharmacology.
General Approach to Pharmacophore Identification
The process of defining a pharmacophore—the essential three-dimensional arrangement of functional groups of a molecule that is necessary for its biological activity—is a cornerstone of rational drug design. This process typically involves a combination of experimental and computational techniques.
Target Identification and Validation
The foundational step in understanding a compound's pharmacophore is to identify its biological target.[1][2][3] This involves a series of experiments to determine the protein, enzyme, receptor, or other macromolecule with which the compound interacts to elicit a biological response.
Experimental Protocols:
-
Affinity Chromatography: A ligand-based approach where the compound of interest (e.g., this compound) is immobilized on a solid support to "pull down" its binding partners from a cell lysate.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of proteins in the presence of the ligand.
-
Genetic Approaches: Techniques such as CRISPR-Cas9 screening or siRNA knockdown can be used to identify genes that, when modified, alter the cellular response to the compound.[4]
-
Computational Approaches: In silico methods like molecular docking can be used to predict potential binding targets based on the compound's structure.
Structure-Activity Relationship (SAR) Studies
Once a target is validated, SAR studies are conducted to understand how modifications to the chemical structure of the compound affect its biological activity.[5] This is a critical step in elucidating the key functional groups and their spatial arrangement required for interaction with the target.
Experimental Protocols:
-
Synthesis of Analogs: A library of chemical analogs of the lead compound is synthesized, systematically modifying different parts of the molecule.
-
In Vitro Assays: The biological activity of each analog is determined using assays specific to the identified target. This could include enzyme inhibition assays, receptor binding assays, or cell-based functional assays.
-
Quantitative SAR (QSAR): Mathematical models are developed to correlate the physicochemical properties of the analogs with their biological activity, providing a more quantitative understanding of the pharmacophore.
Pharmacophore Modeling
The data from SAR studies are used to generate a pharmacophore model. This model represents the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) and their geometric constraints.
Computational Tools:
-
Software such as Discovery Studio, MOE (Molecular Operating Environment), or Schrödinger's Maestro are commonly used to generate and visualize pharmacophore models.
Hypothetical Experimental Workflow for this compound Pharmacophore Investigation
The following diagram illustrates a generalized workflow that would be applied to investigate the pharmacophore of a novel compound like this compound.
Hypothetical Signaling Pathway Modulation
Assuming this compound was found to be an inhibitor of a specific kinase, its mechanism of action could be visualized as follows. This diagram illustrates a hypothetical signaling cascade and the point of intervention by the compound.
Conclusion
While a specific analysis of the this compound pharmacophore is not currently possible, the established principles and methodologies outlined above provide a robust framework for such an investigation. The discovery and characterization of a novel compound's pharmacophore is a data-driven process that relies on a systematic and iterative cycle of synthesis, biological testing, and computational modeling. Should research on this compound become available, a detailed technical guide could be developed following these established scientific practices. Researchers interested in this area are encouraged to consult resources on medicinal chemistry, pharmacology, and computational drug design for more in-depth information on these techniques.
References
- 1. Target Identification and Validation | Sartorius [sartorius.com]
- 2. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Structure–activity relationship - Wikipedia [en.wikipedia.org]
Soretolide and the Isoxazole Scaffold: A Technical Examination of a Privileged Core in Anticonvulsant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the relationship between soretolide, an investigational anticonvulsant agent, and the broader class of isoxazole-containing compounds. While specific proprietary data on this compound's structure and quantitative activity remain undisclosed, this paper will situate its known pharmacological profile within the context of publicly available research on isoxazole derivatives that have been evaluated for anticonvulsant properties. The isoxazole ring is a well-established "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] This guide will delve into the known structure-activity relationships of isoxazole anticonvulsants, present quantitative data from preclinical models, and provide detailed experimental protocols relevant to the field.
The Isoxazole Core in Anticonvulsant Design
The five-membered isoxazole heterocycle is a versatile scaffold in drug design due to its electronic properties and synthetic accessibility. In the context of anticonvulsant agents, the isoxazole moiety can serve as a bioisosteric replacement for other functional groups, contribute to the overall lipophilicity of the molecule, and engage in specific hydrogen bonding or other interactions within the binding pockets of relevant ion channels or receptors.
This compound (D-2916), developed by Laboratoires Biocodex, has been identified as an isoxazole derivative with a promising anticonvulsant profile. Clinical development reached Phase II trials, and preclinical data from the maximal electroshock (MES) test indicated a pharmacological profile similar to that of the established antiepileptic drug, carbamazepine. This suggests a potential mechanism of action involving the modulation of voltage-gated sodium channels. However, without the public disclosure of this compound's chemical structure, a direct comparative analysis with other isoxazole-based anticonvulsants is speculative.
Quantitative Analysis of Isoxazole Anticonvulsants
The following table summarizes the anticonvulsant activity of several isoxazole derivatives as reported in publicly available literature. The data are primarily from the maximal electroshock (MES) seizure model in rodents, a standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures. The protective index (PI) is a key measure of a compound's therapeutic window, calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Isoxazole 10 | Rat | Oral (po) | 68.9 | > 500 | > 49.6 | |
| Isoxazole 9 | Mouse | Intraperitoneal (ip) | 68.9 | > 500 | > 7.3 | |
| Isoxazole 8 | Rat | Oral (po) | 28.1 | > 500 | > 17.8 | |
| Z-6b | Mouse | Not Specified | 20.5 | Not Reported | 10.3 | |
| Compound 40 | Not Specified | Not Specified | 6.20 | Not Reported | > 48.38 | |
| Compound 5 | Not Specified | Not Specified | 40.96 | Not Reported | 8.4 | |
| Compound 4g | Mouse | Not Specified | 23.7 | 284.0 | 12.0 |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures. The procedure is designed to induce a maximal seizure by electrical stimulation.
Materials:
-
Electroconvulsiometer with corneal or ear clip electrodes
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
-
Test compound and vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Standard anticonvulsant drug (e.g., phenytoin, carbamazepine)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Administer the test compound, vehicle, or standard drug at various doses to different groups of animals. The route of administration (e.g., oral, intraperitoneal) should be consistent.
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined Time of Peak Effect of the test compound. If the TPE is unknown, it should be determined in a preliminary study by testing at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Electrode Application: Apply a drop of topical anesthetic to the animal's eyes (for corneal electrodes) or ears (for ear clip electrodes) to minimize discomfort. Place the electrodes accordingly.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 value and its 95% confidence interval using a suitable statistical method, such as probit analysis.
Rotarod Neurotoxicity Assay
This test is used to assess motor impairment and neurotoxicity, providing the TD50 value for the calculation of the protective index.
Materials:
-
Rotarod apparatus
-
Animals treated with the test compound or vehicle as in the MES protocol
Procedure:
-
Training: Prior to the test, train the animals to stay on the rotating rod at a set speed (e.g., 10 rpm) for a predetermined duration (e.g., 1-2 minutes).
-
Testing: At the TPE after drug administration, place each animal on the rotating rod.
-
Observation: Record the time each animal remains on the rod up to a maximum cutoff time (e.g., 180 seconds). An animal is considered to have failed the test if it falls off the rod before the cutoff time.
-
Data Analysis: For each dose group, calculate the percentage of animals that fail the test. Determine the TD50 value and its 95% confidence interval using probit analysis.
Visualizing Methodologies and Relationships
Caption: Workflow for preclinical anticonvulsant screening.
References
- 1. This compound (Laboratoires Biocodex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic and anticonvulsant activity of a synthetic neuroactive steroid Co 3-0593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rationale for Soretolide's Development in Epilepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soretolide (D-2916), a compound developed by Laboratoires Biocodex, emerged as a promising anticonvulsant agent for the treatment of epilepsy, progressing to Phase II clinical trials. The core rationale for its development was centered on a preclinical profile strikingly similar to that of the well-established antiepileptic drug, carbamazepine. This profile, characterized by robust efficacy in the maximal electroshock (MES) seizure model and limited activity against pentylenetetrazole (PTZ)-induced seizures, strongly indicated a mechanism of action primarily involving the modulation of voltage-gated sodium channels. This technical guide synthesizes the available preclinical data and provides a detailed examination of the scientific reasoning that underpinned the investigation of this compound as a potential therapeutic for epilepsy. While specific quantitative data from proprietary studies are not publicly available, this guide constructs a comprehensive rationale based on established principles of anticonvulsant drug action and the known characteristics of this compound.
Preclinical Anticonvulsant Profile of this compound
The initial development of this compound was guided by its performance in standardized preclinical models of epilepsy. These models are crucial for predicting the clinical efficacy of a potential antiepileptic drug and for elucidating its likely mechanism of action.
Key Experimental Findings
This compound demonstrated a distinct pattern of activity in preclinical seizure models, which is summarized in the table below. This profile is fundamental to understanding the rationale for its clinical development.
| Preclinical Model | This compound Activity | Implied Mechanism of Action | Reference Compound Profile (Carbamazepine) |
| Maximal Electroshock (MES) Test | Active | Blockade of voltage-gated sodium channels, preventing seizure spread. | Active |
| Pentylenetetrazole (PTZ) Seizure Test | Poorly Active | Limited effect on T-type calcium channels or GABAergic neurotransmission. | Poorly Active |
Table 1: Summary of this compound's Preclinical Anticonvulsant Activity [1][2][3]
Experimental Protocols
To ensure a thorough understanding of the data presented, the methodologies for the key preclinical experiments are outlined below.
1.2.1. Maximal Electroshock (MES) Test
-
Objective: To identify compounds that prevent the spread of seizures. This model is highly predictive of efficacy against generalized tonic-clonic seizures.
-
Methodology:
-
Rodents (typically mice or rats) are administered the test compound (this compound) or a vehicle control via a specified route (e.g., intraperitoneally).
-
After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or auricular electrodes.
-
The stimulus is sufficient to induce a maximal tonic hindlimb extension seizure in control animals.
-
The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.
-
1.2.2. Pentylenetetrazole (PTZ) Seizure Test
-
Objective: To identify compounds that raise the seizure threshold. This model is often used to screen for drugs effective against absence seizures.
-
Methodology:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazole is administered, typically subcutaneously.
-
The animals are observed for a set period for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
The ability of the test compound to prevent or delay the onset of clonic seizures is the primary measure of efficacy.
-
Inferred Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The preclinical data strongly suggest that this compound's primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs). This mechanism is shared by several first-line antiepileptic drugs, including carbamazepine and phenytoin.
The Role of Voltage-Gated Sodium Channels in Epilepsy
In the context of epilepsy, which is characterized by neuronal hyperexcitability, VGSCs are a critical therapeutic target.[4] These channels are responsible for the rising phase of the action potential. By modulating VGSC function, anticonvulsants can limit the sustained, high-frequency firing of neurons that is characteristic of seizure activity.
Proposed Signaling Pathway for this compound's Action
The following diagram illustrates the proposed mechanism by which this compound exerts its anticonvulsant effects. By binding to voltage-gated sodium channels, this compound is thought to stabilize the inactivated state of the channel, thereby reducing the number of channels available to open and propagate action potentials.
Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.
The Drug Development Rationale
The decision to advance this compound into clinical development was based on a logical progression of scientific evidence and a clear unmet medical need.
Logical Framework for Development
The following workflow illustrates the key stages and decision points in the early development of this compound for epilepsy.
Caption: The logical workflow for the development of this compound for epilepsy.
Unmet Need and Therapeutic Potential
At the time of this compound's development, there remained a significant portion of the epilepsy patient population who were refractory to existing treatments or experienced dose-limiting side effects. A novel compound with a well-understood mechanism of action, such as this compound, offered the potential for improved efficacy, a better side-effect profile, or utility in specific patient subpopulations. The carbamazepine-like profile suggested potential efficacy in partial-onset and generalized tonic-clonic seizures, two of the most common seizure types.
Conclusion
The development of this compound for epilepsy was predicated on a strong preclinical rationale. Its selective activity in the maximal electroshock test pointed towards a clear and validated mechanism of action—the modulation of voltage-gated sodium channels. This placed this compound in a class of anticonvulsants with proven clinical utility. While the ultimate clinical success of this compound remains undisclosed in the public domain, the scientific foundation for its investigation was sound and followed a logical and evidence-based pathway. Further research into compounds with this profile continues to be a valid strategy in the ongoing quest for novel and more effective treatments for epilepsy.
References
Methodological & Application
The Synthesis of Soretolide: An Undisclosed Pathway
Despite significant interest in the intricate molecular architecture of Soretolide, a compound previously under investigation for the treatment of epilepsy, its total synthesis pathway has not been publicly disclosed. Extensive searches of the scientific literature and chemical databases have not yielded any peer-reviewed publications detailing the complete synthetic route to this complex macrolide.
This compound, also known as D-2916, was under development by Laboratoires Biocodex and progressed to Phase II clinical trials.[1] Typically, the synthetic routes for compounds in active drug development are considered proprietary information and are not published in the academic literature until a later stage, if at all. This appears to be the case with this compound.
While the field of total synthesis has seen remarkable advancements in the construction of complex natural products, including a variety of macrolides, a specific methodology for this compound remains elusive in the public domain. Renowned research groups, such as those led by Alois Fürstner and K.C. Nicolaou, have successfully synthesized numerous intricate macrolides, often employing innovative strategies like ring-closing metathesis and advanced coupling reactions.[2][3][4][5] However, their extensive publication records do not include the total synthesis of this compound.
The process of designing a total synthesis for a molecule like this compound would involve a detailed retrosynthetic analysis. This strategy breaks down the complex target molecule into progressively simpler precursors, eventually leading to commercially available starting materials.
Hypothetical Retrosynthetic Approach
Without a published route, any detailed pathway would be purely speculative. However, a general retrosynthetic strategy for a macrolide of this compound's presumed complexity would likely involve the following key steps:
-
Macrolactonization: The final step would likely be the formation of the large lactone ring from a linear precursor. Various methods are available for this critical transformation, the choice of which depends on the specific structure of the seco-acid.
-
Fragment Coupling: The linear precursor would be assembled from smaller, more manageable fragments. This convergent approach is a hallmark of modern total synthesis.
-
Stereocontrolled Reactions: The synthesis would require precise control over the numerous stereocenters within the molecule, employing asymmetric reactions to establish the correct three-dimensional arrangement of atoms.
A visual representation of a generalized retrosynthetic analysis for a complex macrolide is provided below.
Caption: A generalized retrosynthetic analysis of a complex macrolide.
Conclusion
Due to the proprietary nature of the research and development of this compound, detailed application notes, experimental protocols, and quantitative data regarding its synthesis are not available in the public domain. The scientific community awaits the potential future disclosure of this synthetic pathway, which would undoubtedly provide valuable insights into the art and science of complex molecule synthesis.
References
- 1. This compound (Laboratoires Biocodex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Myc... | Organic Chemistry [organicchemistry.eu]
- 3. Publications Prof. Fürstner [kofo.mpg.de]
- 4. Concise Total Synthesis of Ivorenolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of the Norcembranoid Scabrolide B and Its Transformation into Sinuscalide C, Ineleganolide, and Horiolide [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Testing Soretolide Efficacy as a Novel Anticonvulsant Agent
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Soretolide is an investigational compound with a potential therapeutic application in the management of epilepsy.[1] Preclinical studies suggest that this compound possesses anticonvulsant properties, making it a candidate for further development as an anti-epileptic drug (AED).[1][2] The characterization of its efficacy and mechanism of action is crucial for its clinical advancement. This document provides detailed protocols for a panel of in vitro assays designed to evaluate the anticonvulsant efficacy of this compound. These assays are essential for determining the compound's effects on neuronal excitability, synaptic transmission, and specific molecular targets, thereby providing a comprehensive preclinical profile.
The described protocols focus on key areas implicated in seizure generation and propagation, including voltage-gated ion channels and neurotransmitter systems.[3][4] The methodologies are designed to be conducted in a controlled laboratory environment using neuronal cell cultures and brain slice preparations.
Key In Vitro Efficacy Assays
A multi-faceted approach is recommended to thoroughly assess the anticonvulsant potential of this compound. The following assays provide a robust platform for screening and characterization:
-
Electrophysiological Recording in Primary Neuronal Cultures: To determine the effect of this compound on spontaneous neuronal activity and synchronized bursting.
-
Patch-Clamp Electrophysiology for Ion Channel Modulation: To investigate the specific effects of this compound on key voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.
-
Neurotransmitter Release Assays: To measure the impact of this compound on the release of excitatory (glutamate) and inhibitory (GABA) neurotransmitters.
-
Receptor Binding Assays: To identify potential interactions of this compound with key neurotransmitter receptors, such as GABAA and NMDA receptors.
Data Presentation
The quantitative data generated from these assays should be summarized for clear interpretation and comparison. The following tables are examples of how to structure the results for this compound's activity.
Table 1: Effect of this compound on Neuronal Firing in Primary Hippocampal Cultures
| This compound Concentration (µM) | Mean Firing Rate (Hz) | % Inhibition of Firing Rate | Mean Burst Frequency (bursts/min) | % Reduction in Burst Frequency |
| Vehicle Control | 15.2 ± 1.8 | 0% | 8.5 ± 1.1 | 0% |
| 1 | 12.1 ± 1.5 | 20.4% | 6.8 ± 0.9 | 20.0% |
| 10 | 7.5 ± 0.9 | 50.7% | 3.2 ± 0.5 | 62.4% |
| 50 | 3.1 ± 0.6 | 79.6% | 1.1 ± 0.3 | 87.1% |
| 100 | 1.5 ± 0.4 | 90.1% | 0.2 ± 0.1 | 97.6% |
Table 2: Modulation of Voltage-Gated Ion Channels by this compound
| Ion Channel Subtype | This compound IC50 (µM) | Maximum Inhibition (%) |
| Nav1.1 | 25.4 | 85.2% |
| Nav1.2 | 32.1 | 82.5% |
| Nav1.6 | 18.9 | 91.3% |
| Cav2.1 | > 100 | < 10% |
| Cav3.2 | 75.8 | 45.6% |
| Kv7.2/7.3 | 42.5 | 60.1% (as potentiation) |
Table 3: Effect of this compound on Neurotransmitter Release from Synaptosomes
| This compound Concentration (µM) | Glutamate Release (% of control) | GABA Release (% of control) |
| Vehicle Control | 100 ± 8.5 | 100 ± 9.2 |
| 1 | 92.1 ± 7.9 | 105.3 ± 8.8 |
| 10 | 65.4 ± 6.2 | 128.7 ± 11.1 |
| 50 | 41.8 ± 5.1 | 155.4 ± 13.5 |
| 100 | 28.9 ± 4.3 | 162.1 ± 14.8 |
Experimental Protocols
Protocol 1: Multi-Electrode Array (MEA) Recording in Primary Neuronal Cultures
Objective: To assess the effect of this compound on spontaneous network activity and bursting in primary neuronal cultures.
Materials:
-
Primary hippocampal or cortical neurons
-
MEA plates (e.g., 48-well)
-
Neurobasal medium and supplements
-
This compound stock solution
-
MEA recording system and analysis software
Procedure:
-
Plate primary neurons on MEA plates according to the manufacturer's protocol and culture for at least 14 days in vitro (DIV) to allow for mature network formation.
-
On the day of the experiment, place the MEA plate in the recording system and allow it to equilibrate.
-
Record baseline spontaneous neuronal activity for 10-15 minutes.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the vehicle control and different concentrations of this compound to the respective wells.
-
Record neuronal activity for a defined period (e.g., 30-60 minutes) after compound addition.
-
Analyze the data to determine the mean firing rate, burst frequency, and other relevant parameters.
-
Calculate the percentage inhibition or stimulation compared to the vehicle control.
Protocol 2: Automated Patch-Clamp Electrophysiology for Nav Channel Activity
Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels.
Materials:
-
HEK293 cells stably expressing the Nav channel subtype of interest (e.g., Nav1.1, Nav1.2).
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular and intracellular solutions for sodium channel recording.
-
This compound stock solution.
Procedure:
-
Harvest and prepare the cells according to the automated patch-clamp system's protocol.
-
Load the cells and the test solutions (vehicle and this compound dilutions) onto the system.
-
Initiate the automated patch-clamp run. The system will establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential and then depolarizing to activate the channels.
-
Record baseline sodium currents in the presence of the vehicle.
-
Perfuse the cells with increasing concentrations of this compound and record the corresponding sodium currents.
-
Analyze the data to determine the peak current amplitude at each concentration.
-
Calculate the percentage inhibition of the sodium current and determine the IC50 value.
Protocol 3: Glutamate Release Assay Using Synaptosomes
Objective: To measure the effect of this compound on the release of glutamate from isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue (cortex or hippocampus).
-
Sucrose buffer and Percoll for synaptosome preparation.
-
Krebs-Ringer buffer.
-
High-potassium stimulation buffer.
-
Glutamate assay kit (e.g., fluorescent or colorimetric).
-
This compound stock solution.
Procedure:
-
Prepare synaptosomes from fresh rodent brain tissue using sucrose gradient centrifugation.
-
Resuspend the synaptosome pellet in Krebs-Ringer buffer.
-
Pre-incubate aliquots of the synaptosome suspension with vehicle or different concentrations of this compound for 15-20 minutes at 37°C.
-
Stimulate glutamate release by adding high-potassium buffer.
-
Terminate the release by centrifugation.
-
Collect the supernatant and measure the glutamate concentration using a glutamate assay kit according to the manufacturer's instructions.
-
Determine the amount of glutamate released and express it as a percentage of the vehicle-treated control.
Visualizations
Caption: General workflow for in vitro testing of this compound's anticonvulsant efficacy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serotonin in Neuronal Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter, in neuronal cell culture studies. The protocols outlined below are intended to guide researchers in investigating the multifaceted roles of serotonin in neuronal development, function, and signaling.
Serotonin is a phylogenetically ancient molecule that functions as a neurotransmitter and neuromodulator in the central nervous system (CNS) of both vertebrates and invertebrates.[1] Beyond its role in neurotransmission, serotonin is crucial for the development and maturation of the cerebral cortex.[2] In the CNS, the serotonergic system is implicated in a wide array of functions, including the regulation of mood, cognition, and motor functions.[1]
Applications in Neuronal Cell Culture
Serotonin is utilized in neuronal cell culture to investigate its influence on:
-
Neuronal Differentiation and Morphology: Serotonin promotes the differentiation of specific neuronal subtypes, such as glutamate neurons in the developing cerebral cortex.[2] It also plays a significant role in modulating neuronal architecture, including the growth and branching of neurites.[3]
-
Synaptic Plasticity and Circuit Formation: By influencing neuronal connectivity and morphology, serotonin is a key factor in shaping neural circuits.
-
Neurotransmitter Release and Uptake: Cultured neurons provide a model system to study the mechanisms of serotonin release, reuptake, and the effects of pharmacological agents targeting these processes.
-
Signal Transduction Pathways: Serotonin activates a variety of receptor subtypes, each coupled to distinct intracellular signaling cascades that can be dissected in a controlled cell culture environment.
-
Neurotoxicity and Neurodegeneration: Investigating the effects of altered serotonin levels or the administration of serotonergic drugs can provide insights into neurodegenerative processes.
-
Drug Discovery and Screening: Neuronal cultures are valuable platforms for screening compounds that modulate serotonergic signaling for potential therapeutic applications in psychiatric and neurological disorders.
Experimental Protocols
The following are generalized protocols for preparing primary neuronal cultures and for studying the effects of serotonin. Specific details may need to be optimized based on the neuronal type and research question.
Protocol 1: Primary Cortical Neuron Culture from Rodents
This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common model for studying serotonergic effects.
Materials:
-
Timed-pregnant rat or mouse (e.g., E17-E18)
-
Sterile, ice-cold Phosphate-Buffered Saline (PBS)
-
Neuronal Base Media (e.g., Neurobasal Medium)
-
B-27 Supplement
-
GlutaMAX Supplement
-
Penicillin-Streptomycin solution
-
Papain and DNase I for enzymatic digestion
-
Poly-D-Lysine and Laminin for coating culture vessels
-
Serotonin hydrochloride solution (to be freshly prepared)
Procedure:
-
Preparation of Culture Vessels: Coat culture plates or coverslips with Poly-D-Lysine followed by Laminin to promote neuronal attachment and growth.
-
Tissue Dissection: Euthanize the pregnant animal according to approved protocols. Aseptically dissect the cortices from the embryonic brains in ice-cold PBS.
-
Enzymatic Digestion: Incubate the cortical tissue in a solution containing Papain and DNase I at 37°C to dissociate the cells.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete culture medium (Neuronal Base Media with B-27, GlutaMAX, and Penicillin-Streptomycin), and determine cell viability and density using a hemocytometer and Trypan blue. Plate the neurons at the desired density onto the pre-coated culture vessels.
-
Cell Culture and Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Change half of the culture medium every 3-4 days.
-
Serotonin Treatment: Once the neuronal cultures are established (typically after several days in vitro), they can be treated with varying concentrations of serotonin to study its effects. Prepare a stock solution of serotonin hydrochloride in sterile water or culture medium and add it to the cultures to achieve the desired final concentration.
Protocol 2: Assessment of Neurite Outgrowth
This protocol outlines a method to quantify the effect of serotonin on neurite elongation.
Materials:
-
Established primary neuronal cultures
-
Serotonin solution
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)
Procedure:
-
Treatment: Treat the neuronal cultures with serotonin at various concentrations and for different durations. Include a vehicle-treated control group.
-
Immunostaining: After the treatment period, fix the cells and perform immunocytochemistry using an antibody against a neuron-specific marker like β-III tubulin to visualize the neurons and their processes. Counterstain with DAPI to visualize the nuclei.
-
Image Acquisition: Capture images of the stained neurons using a fluorescence microscope.
-
Quantification: Use image analysis software to trace the length of the longest neurite for a significant number of neurons in each treatment group.
-
Data Analysis: Calculate the average neurite length for each condition and perform statistical analysis to determine the significance of any observed differences.
Data Presentation
The following table summarizes representative quantitative data on the effects of serotonin and its signaling in neuronal systems.
| Parameter | Cell Type/System | Treatment | Result | Reference |
| 5-HIAA/Serotonin Ratio | Cultured Cortical Neurons | - | 4.7 | |
| 5-HIAA/Serotonin Ratio | Cultured Hippocampal Neurons | - | 3.2 | |
| Neurite Length | Primary Cortical Neurons | 100 nM 5-HT7R agonist (LP-211) for 2h | Significant increase compared to control | |
| Glutamate Neuron Proportion | E16 Rat Cortical Slices | Serotonin treatment for 7 days | Significant increase in Glu-containing neurons | |
| Serotonin Release per Terminal | Substantia Nigra Reticulata | Single stimulus pulse | ~3500 molecules |
Signaling Pathways and Experimental Workflows
Serotonin Signaling Pathways in Neurons
Serotonin exerts its effects by binding to a large family of receptors, categorized into seven main classes (5-HT1 to 5-HT7), most of which are G-protein coupled receptors (GPCRs). These receptors are coupled to various intracellular signaling cascades that ultimately modulate neuronal activity and morphology.
Caption: Overview of major serotonin signaling pathways in neurons.
Experimental Workflow for Studying Serotonin Effects on Neurite Outgrowth
The following diagram illustrates a typical workflow for investigating the impact of serotonin on the morphological development of cultured neurons.
Caption: Experimental workflow for analyzing neurite outgrowth.
Logical Relationship of Serotonin Synthesis, Release, and Metabolism
This diagram illustrates the lifecycle of serotonin within a neuron, from its synthesis to its eventual breakdown.
Caption: Lifecycle of serotonin in a neuron.
References
- 1. Frontiers | Serotonin modulation of cortical neurons and networks [frontiersin.org]
- 2. Serotonin Promotes the Differentiation of Glutamate Neurons in Organotypic Slice Cultures of the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin: a regulator of neuronal morphology and circuitry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Soretolide in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutics with improved efficacy and tolerability.[1][2] Soretolide is a novel investigational compound with a unique dual mechanism of action, targeting both serotonergic and voltage-gated sodium channel pathways, which are critically involved in the regulation of neuronal excitability.[3][4][5] These application notes provide detailed protocols for the preclinical evaluation of this compound's anticonvulsant potential in established and clinically validated animal models of epilepsy.
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to exert its anticonvulsant effects through a dual mechanism:
-
5-HT1A Receptor Agonism: this compound acts as an agonist at the serotonin 5-HT1A receptors. Activation of these receptors, which are G-protein coupled, leads to neuronal hyperpolarization by opening potassium channels, thereby reducing neuronal firing rates in key brain regions like the hippocampus and cortex. This inhibitory action on glutamatergic neurons is expected to raise the seizure threshold.
-
Modulation of Voltage-Gated Sodium Channels (VGSCs): this compound is believed to enhance the slow inactivation of voltage-gated sodium channels. During the sustained neuronal depolarization that occurs during a seizure, many ASMs stabilize the fast-inactivated state of VGSCs to limit repetitive firing. By promoting slow inactivation, this compound provides a distinct mechanism to reduce neuronal hyperexcitability, particularly during prolonged seizure activity.
This dual mechanism suggests that this compound may offer broad-spectrum efficacy against both generalized and focal seizures.
Caption: Hypothesized dual mechanism of action for this compound.
Recommended Animal Models for this compound Evaluation
A tiered approach is recommended for evaluating the anticonvulsant profile of this compound, starting with acute screening models and progressing to a chronic model of focal epilepsy.
-
Maximal Electroshock (MES) Seizure Model (Rodents): This model is highly predictive of efficacy against generalized tonic-clonic seizures. It is particularly sensitive to compounds that act by blocking voltage-gated sodium channels and preventing seizure spread.
-
Pentylenetetrazol (PTZ)-Induced Seizure Model (Rodents): The PTZ model induces clonic and myoclonic seizures and is predictive of efficacy against generalized seizures, such as absence and myoclonic seizures. It is sensitive to compounds that enhance GABAergic inhibition or modulate T-type calcium channels, but serotonergic agents have also shown efficacy in this model.
-
Amygdala Kindling Model (Rats): This is a well-validated model of temporal lobe epilepsy, the most common form of focal epilepsy in adults. It models both focal seizures and secondary generalization and has high predictive validity for identifying drugs effective against focal seizures.
Experimental Workflow
The preclinical testing of this compound should follow a logical progression from initial screening to more complex models that better mimic the human condition of epilepsy.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test
Objective: To determine the ability of this compound to prevent the tonic hindlimb extension component of a maximal electroshock-induced seizure.
Materials:
-
Male ICR mice (20-25 g) or Sprague-Dawley rats (100-150 g).
-
This compound, dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Positive control: Phenytoin (e.g., 25 mg/kg, i.p.).
-
Electroconvulsive shock device.
-
Corneal electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine).
-
Saline solution (0.9%).
Procedure:
-
Acclimatize animals for at least 3 days before the experiment.
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=8-10 per group): Vehicle, Positive Control, and at least 3 dose levels of this compound.
-
Administer this compound, vehicle, or phenytoin via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), proceed with seizure induction.
-
Apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of saline to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus via corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure typically consists of a tonic flexion phase followed by tonic extension of the hindlimbs.
-
Protection is defined as the complete absence of the tonic hindlimb extension phase.
-
Record the number of protected animals in each group.
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) and its 95% confidence intervals using probit analysis.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test
Objective: To assess the ability of this compound to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of PTZ.
Materials:
-
Male C57BL/6 mice (20-25 g).
-
This compound, dissolved in an appropriate vehicle.
-
Vehicle control.
-
Positive control: Diazepam (e.g., 4 mg/kg, i.p.).
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline, s.c.).
-
Observation chambers.
-
Stopwatches.
Procedure:
-
Acclimatize animals and fast overnight as in Protocol 1.
-
Divide animals into groups (n=8-10 per group): Vehicle, Positive Control, and at least 3 dose levels of this compound.
-
Administer this compound, vehicle, or positive control (i.p. or p.o.).
-
At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously (s.c.) in the scruff of the neck.
-
Immediately place each animal in an individual observation chamber and start a stopwatch.
-
Observe the animals for 30 minutes for the onset of seizures.
-
Record the latency to the first generalized clonic seizure (characterized by loss of righting reflex for at least 5 seconds).
-
Alternatively, use a quantal endpoint: record the number of animals that do not exhibit a clonic seizure within the 30-minute observation period.
Data Analysis: For latency data, use ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control. For quantal data, calculate the percentage of protected animals and determine the ED50 using probit analysis.
Protocol 3: Amygdala Kindling Model
Objective: To evaluate the efficacy of this compound in a chronic model of focal epilepsy with secondary generalization.
Materials:
-
Male Wistar rats (250-300 g).
-
This compound, dissolved in an appropriate vehicle.
-
Vehicle control.
-
Stereotaxic apparatus.
-
Bipolar stimulating/recording electrode.
-
Dental cement and skull screws.
-
Electrical stimulator.
-
EEG recording system.
Procedure:
Phase 1: Electrode Implantation
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a bipolar electrode into the basolateral amygdala (coordinates relative to bregma: e.g., AP -2.8 mm, ML ±4.8 mm, DV -8.5 mm).
-
Secure the electrode assembly to the skull with dental cement and anchor screws.
-
Allow a recovery period of at least one week.
Phase 2: Kindling Development
-
Determine the afterdischarge threshold (ADT) for each rat: the minimum current intensity required to elicit an afterdischarge (epileptiform EEG activity) lasting at least 3 seconds.
-
Stimulate each rat once daily with a suprathreshold stimulus (e.g., 1-second train of 60 Hz biphasic square wave pulses).
-
Monitor behavioral seizure severity using Racine's scale (Stage 1: facial clonus; Stage 5: rearing and falling with generalized tonic-clonic convulsions).
-
Continue daily stimulations until a stable, fully kindled state is reached (e.g., 3 consecutive Stage 5 seizures).
Phase 3: Drug Testing
-
Use a crossover design where each fully kindled rat serves as its own control.
-
On a test day, administer a specific dose of this compound or vehicle.
-
At the time of predicted peak effect, deliver the kindling stimulation.
-
Record the behavioral seizure stage (Racine's scale), the duration of the afterdischarge (ADD) from the EEG, and the duration of the behavioral seizure.
-
Allow a washout period of at least 3 days between drug tests.
Data Analysis: Use a repeated-measures ANOVA or paired t-tests to compare the effects of this compound doses against the vehicle control for seizure stage, afterdischarge duration, and seizure duration.
Data Presentation: Hypothetical Efficacy of this compound
The following tables present hypothetical data for this compound in the described animal models.
Table 1: Anticonvulsant Activity of this compound in Acute Seizure Models
| Compound | MES ED50 (mg/kg, i.p.) [95% CI] | PTZ ED50 (mg/kg, i.p.) [95% CI] |
|---|---|---|
| This compound | 15.2 [12.1 - 19.0] | 25.8 [21.5 - 30.9] |
| Phenytoin | 9.5 [7.8 - 11.6] | > 100 |
| Diazepam | > 50 | 0.8 [0.6 - 1.1] |
ED50: Median Effective Dose required to protect 50% of animals.
Table 2: Effect of this compound in the Amygdala Kindling Model
| Treatment (mg/kg, i.p.) | Mean Seizure Stage (± SEM) | Mean Afterdischarge Duration (s ± SEM) |
|---|---|---|
| Vehicle | 4.8 ± 0.2 | 85.3 ± 5.1 |
| This compound (10) | 3.1 ± 0.4* | 42.6 ± 6.3* |
| This compound (20) | 1.5 ± 0.3** | 15.1 ± 4.2** |
| This compound (40) | 0.8 ± 0.2** | 5.2 ± 1.8** |
*p < 0.05, **p < 0.01 compared to Vehicle control.
Preclinical Decision Logic
The evaluation of a novel ASM like this compound involves a structured decision-making process based on the data generated from the animal models.
Caption: Decision tree for this compound's preclinical progression.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical characterization of this compound. The selected animal models will enable a comprehensive assessment of its potential efficacy against both generalized and focal seizures, consistent with its hypothesized dual mechanism of action. The systematic evaluation of dose-dependent efficacy and subsequent safety profiling will be critical in determining the therapeutic potential of this compound as a novel anti-seizure medication.
References
- 1. Serotonin receptors in epilepsy: Novel treatment targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Serotonin and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Screening
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview of the pentylenetetrazol (PTZ)-induced seizure model, a widely used preclinical tool for the evaluation of potential antiepileptic drugs. It includes experimental protocols for both acute and chronic (kindling) models and discusses the interpretation of results, with Soretolide presented as a case study of a compound with limited efficacy in this specific model.
Introduction to the PTZ-Induced Seizure Model
The pentylenetetrazol (PTZ)-induced seizure model is a cornerstone in the preclinical screening of antiepileptic drugs (AEDs)[1][2]. PTZ is a central nervous system stimulant that primarily acts as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor complex[3][4]. By binding to the picrotoxin site on the GABA-A receptor, PTZ blocks the influx of chloride ions, leading to reduced GABAergic inhibition, neuronal hyperexcitability, and the generation of seizures[5]. This model is particularly relevant for identifying compounds that are effective against generalized seizures, such as absence (petit mal) and myoclonic seizures.
The model can be implemented in two primary ways:
-
Acute PTZ Model: A single, convulsive dose of PTZ is administered to induce seizures. This method is used to assess the immediate anticonvulsant effects of a test compound.
-
Chronic PTZ (Kindling) Model: Repeated administration of a sub-convulsive dose of PTZ leads to a progressive intensification of seizure activity, a phenomenon known as kindling. This model is thought to mimic the process of epileptogenesis and is useful for studying the development of epilepsy and the long-term efficacy of AEDs.
Case Study: this compound in the PTZ Model
This compound (D-2916), under development by Laboratoires Biocodex, is a potential treatment for epilepsy that has been in Phase II clinical trials. Interestingly, in preclinical animal models, this compound demonstrates an anticonvulsant profile similar to carbamazepine, showing activity in the maximal electroshock (MES) test. However, it is reported to be poorly active against pentylenetetrazol-induced seizures .
This finding highlights the differential predictive value of various seizure models. The MES model is generally considered a model for generalized tonic-clonic seizures and is sensitive to drugs that block voltage-gated sodium channels. The poor activity of this compound in the PTZ model suggests that its primary mechanism of action is unlikely to be the enhancement of GABAergic inhibition, which is the main pathway disrupted by PTZ. This underscores the importance of using a battery of preclinical models, including the PTZ model, to elucidate the full pharmacological profile of a potential AED.
Experimental Protocols
Materials and Reagents
-
Pentylenetetrazol (PTZ) (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Test compound (e.g., this compound) and appropriate vehicle
-
Standard anticonvulsant drug (e.g., Diazepam, Valproic Acid)
-
Experimental animals (e.g., male Swiss albino mice, 20-25g)
-
Syringes and needles (e.g., 27-gauge)
-
Observation chambers (Plexiglas cages)
-
Timer
Acute PTZ-Induced Seizure Protocol
This protocol is designed to evaluate the ability of a test compound to prevent or delay the onset of seizures induced by a single convulsive dose of PTZ.
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide animals into the following groups (n=8-12 per group):
-
Vehicle Control + PTZ
-
Test Compound (at various doses) + PTZ
-
Positive Control (e.g., Diazepam) + PTZ
-
-
Dosing:
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before PTZ administration (typically 30-60 minutes).
-
The positive control should be administered according to its known pharmacokinetic profile.
-
-
PTZ Administration:
-
Inject a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p. for mice). The optimal dose should be predetermined in your laboratory to consistently induce seizures without causing excessive mortality.
-
-
Observation:
-
Immediately after PTZ injection, place each animal in an individual observation chamber.
-
Observe the animals for a period of 30 minutes.
-
Record the following parameters:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic seizures.
-
Latency to tonic-clonic seizures.
-
Duration of seizures.
-
Seizure severity score (see Table 1).
-
Mortality rate within 24 hours.
-
-
Table 1: Seizure Severity Scoring (Modified Racine Scale)
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks of the body |
| 3 | Clonic seizures of the forelimbs |
| 4 | Generalized clonic seizures with loss of posture |
| 5 | Generalized tonic-clonic seizures |
| 6 | Death |
Chronic PTZ (Kindling) Model Protocol
This protocol is used to assess the effect of a test compound on the development of seizure sensitization.
Procedure:
-
Animal Acclimatization and Grouping: As described in the acute protocol.
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (e.g., 30-40 mg/kg, i.p. for mice) every other day for a specified period (e.g., 2-4 weeks).
-
After each PTZ injection, observe the animals for 30 minutes and record the seizure severity score.
-
Kindling is considered successful when a stable, high seizure score (e.g., score 4 or 5) is reached in the control group.
-
-
Test Compound Administration:
-
The test compound can be administered in two ways:
-
To assess prevention of kindling: Administer the test compound daily or before each PTZ injection throughout the kindling period.
-
To assess treatment of established kindling: Once animals are fully kindled, administer the test compound for a specified period and then challenge with a sub-convulsive dose of PTZ to assess its effect on seizure expression.
-
-
-
Data Collection:
-
Record the seizure score after each PTZ injection.
-
On the final day, a challenge dose of PTZ can be administered to all groups to assess the final level of kindling.
-
Parameters to measure include the mean seizure score over time and the number of animals reaching a fully kindled state.
-
Data Presentation and Analysis
Quantitative data from PTZ studies should be summarized in tables for clear comparison between treatment groups.
Table 2: Example Data Presentation for Acute PTZ Model
| Treatment Group | Dose (mg/kg) | Latency to Clonic Seizures (s) | Seizure Score (mean ± SEM) | Protection from Tonic-Clonic Seizures (%) |
| Vehicle | - | 120 ± 15 | 4.5 ± 0.3 | 0 |
| Diazepam | 5 | 300 ± 25 | 1.2 ± 0.2 | 80* |
| This compound | 10 | 135 ± 18 | 4.2 ± 0.4 | 10 |
| This compound | 30 | 150 ± 20 | 3.9 ± 0.5 | 15 |
| This compound | 100 | 160 ± 22 | 3.5 ± 0.6 | 20 |
*p < 0.05 compared to Vehicle group.
Table 3: Example Data Presentation for Chronic PTZ (Kindling) Model
| Treatment Group | Dose (mg/kg) | Mean Seizure Score (Day 15) | Number of Kindled Animals (Score ≥ 4) |
| Vehicle | - | 4.2 ± 0.3 | 9/10 |
| Valproic Acid | 200 | 1.5 ± 0.4 | 2/10 |
| This compound | 30 | 3.9 ± 0.5 | 8/10 |
| This compound | 100 | 3.6 ± 0.6 | 7/10 |
*p < 0.05 compared to Vehicle group.
Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test for multiple comparisons.
Visualizations
Signaling Pathway of PTZ Action
Caption: Mechanism of PTZ-induced seizures via GABA-A receptor antagonism.
Experimental Workflow for Acute PTZ Model
Caption: Workflow for evaluating anticonvulsant activity in the acute PTZ model.
Experimental Workflow for Chronic PTZ (Kindling) Model
Caption: Workflow for the chronic PTZ (kindling) model of epileptogenesis.
Conclusion
The PTZ-induced seizure model is a valuable and widely used tool for the preclinical evaluation of potential antiepileptic drugs. Its sensitivity to compounds that modulate GABAergic neurotransmission provides a clear mechanistic screen. The case of this compound, with its poor activity in this model despite efficacy in others like the MES test, exemplifies the necessity of a multi-model approach in AED discovery to fully characterize a compound's anticonvulsant profile and potential mechanism of action. The protocols provided herein offer a standardized framework for conducting both acute and chronic PTZ studies to advance the development of novel epilepsy therapies.
References
Soretolide in the Kainic Acid-Induced Seizure Model: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available data on the experimental use of Soretolide specifically within the kainic acid-induced seizure model is scarce. This compound, a third-generation antiepileptic drug developed by Laboratoires Biocodex, has undergone some preclinical and clinical development, with an anticonvulsant profile reported to be similar to carbamazepine, suggesting a potential mechanism of action involving the blockade of voltage-gated sodium channels.[1][2] However, detailed studies evaluating its efficacy and mechanisms in the kainic acid model have not been identified in a comprehensive literature search.
The following application notes and protocols are therefore presented as a template for researchers and drug development professionals. This document outlines the standard methodologies and data presentation formats that would be employed to evaluate a compound like this compound in the kainic acid-induced seizure model, based on established practices in the field.
Application Notes
Introduction to the Kainic Acid-Induced Seizure Model
The kainic acid (KA) model is a widely utilized experimental paradigm to study temporal lobe epilepsy (TLE), the most common form of focal epilepsy in adults.[3] KA, an analogue of the excitatory neurotransmitter glutamate, induces seizures and subsequent neuropathological changes that mimic those observed in human TLE, including selective neuronal loss in the hippocampus.[3][4] Administration of KA can be performed systemically (intraperitoneal, subcutaneous) or directly into the brain (e.g., intrahippocampal) to induce status epilepticus (SE), a prolonged state of seizure activity. This initial insult is followed by a latent period before the development of spontaneous recurrent seizures.
This compound: A Potential Neuroprotective and Anticonvulsant Agent
This compound has been investigated for its anticonvulsant properties. While its primary mechanism is suggested to be the blockade of voltage-gated sodium channels, its effects on glutamate-mediated excitotoxicity, a key feature of the kainic acid model, warrant investigation. Evaluating this compound in this model could provide insights into its potential as a neuroprotective agent, beyond its symptomatic antiseizure effects.
Rationale for Evaluating this compound in the Kainic Acid Model
-
To determine the efficacy of this compound in suppressing acute kainic acid-induced seizures.
-
To assess the neuroprotective effects of this compound against kainic acid-induced neuronal damage, particularly in the hippocampus.
-
To investigate the potential modulatory effects of this compound on signaling pathways implicated in excitotoxicity and epileptogenesis, such as the expression of immediate early genes (e.g., c-Fos) and the serotonergic system.
Experimental Protocols
Kainic Acid-Induced Seizure Model in Mice
This protocol describes the systemic administration of kainic acid to induce seizures in mice.
Materials:
-
Kainic acid monohydrate
-
Sterile 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO, or as specified by the manufacturer)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Preparation: Acclimatize mice to the housing and experimental conditions for at least one week prior to the experiment.
-
This compound Administration:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer this compound (specify dose, e.g., 10, 30, 100 mg/kg, i.p.) or vehicle to respective groups of mice. The pre-treatment time before kainic acid administration should be optimized based on the pharmacokinetic profile of this compound (e.g., 30-60 minutes).
-
-
Kainic Acid Administration:
-
Prepare a fresh solution of kainic acid in sterile saline (e.g., 10 mg/mL).
-
Administer kainic acid (e.g., 20-30 mg/kg, i.p.) to induce seizures.
-
-
Seizure Monitoring and Scoring:
-
Immediately after kainic acid injection, place each mouse in an individual observation chamber.
-
Record behavioral seizures for at least 2 hours using a video camera.
-
Score the seizure severity at regular intervals (e.g., every 5 minutes) using a modified Racine scale (see Table 1).
-
Record the latency to the first seizure (e.g., stage 3 or higher) and the duration of status epilepticus.
-
Table 1: Modified Racine Scale for Seizure Scoring in Mice
| Stage | Behavioral Manifestation |
| 1 | Immobility, mouth and facial movements |
| 2 | Head nodding, "wet dog shakes" |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling, loss of postural control, generalized tonic-clonic seizures |
Caption: A modified Racine scale is used for the behavioral assessment of seizure severity.
Histological Analysis of Neuroprotection
This protocol outlines the procedure for assessing neuronal damage in the hippocampus following kainic acid-induced seizures.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryostat or microtome
-
Microscope slides
-
Cresyl violet stain
-
Fluoro-Jade C stain (for detecting degenerating neurons)
-
Microscope with a digital camera
Procedure:
-
Tissue Collection: 24-72 hours after kainic acid administration, euthanize the mice and perfuse transcardially with PBS followed by 4% PFA.
-
Tissue Processing:
-
Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 30-40 µm thick) through the hippocampus using a cryostat or microtome.
-
-
Staining:
-
Mount sections on slides and perform Cresyl violet staining to assess overall neuronal morphology and identify areas of cell loss.
-
Perform Fluoro-Jade C staining on adjacent sections to specifically label degenerating neurons.
-
-
Quantification of Neuronal Damage:
-
Capture images of the CA1, CA3, and hilar regions of the hippocampus.
-
Count the number of surviving neurons (Cresyl violet) or degenerating neurons (Fluoro-Jade C) in a defined area of each region.
-
Express the data as the number of cells per unit area or as a percentage of the control group.
-
Immunohistochemistry for c-Fos Expression
This protocol describes the detection of the immediate early gene product c-Fos as a marker of neuronal activation.
Materials:
-
Primary antibody against c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse animals 2 hours after the onset of seizures, as c-Fos expression peaks around this time. Process the brain tissue as described in Protocol 2.2.
-
Immunohistochemistry:
-
Incubate free-floating sections with the primary c-Fos antibody.
-
Follow with incubation in the biotinylated secondary antibody and then the ABC reagent.
-
Visualize the immunoreactivity using the DAB substrate.
-
-
Analysis:
-
Mount the stained sections on slides.
-
Count the number of c-Fos-positive cells in specific hippocampal subfields and other relevant brain regions.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 2: Hypothetical Effect of this compound on Kainic Acid-Induced Seizures
| Treatment Group | Latency to First Seizure (min) | Maximum Racine Score | Duration of Status Epilepticus (min) |
| Vehicle + Saline | N/A | 0 | 0 |
| Vehicle + KA | 15.2 ± 2.1 | 4.8 ± 0.2 | 75.6 ± 8.3 |
| This compound (10 mg/kg) + KA | 25.8 ± 3.5 | 3.5 ± 0.4 | 42.1 ± 6.7* |
| This compound (30 mg/kg) + KA | 38.4 ± 4.1 | 2.1 ± 0.3 | 20.5 ± 4.2** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle + KA group.
Table 3: Hypothetical Neuroprotective Effect of this compound on Hippocampal Neuron Loss
| Treatment Group | CA1 Neuronal Density (cells/mm²) | CA3 Neuronal Density (cells/mm²) | Hilus Neuronal Density (cells/mm²) |
| Vehicle + Saline | 350 ± 15 | 280 ± 12 | 150 ± 8 |
| Vehicle + KA | 120 ± 20 | 95 ± 18 | 60 ± 10 |
| This compound (30 mg/kg) + KA | 280 ± 25 | 210 ± 22 | 115 ± 15** |
*Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle + KA group.
Visualization of Pathways and Workflows
Signaling Pathway of Kainic Acid-Induced Excitotoxicity
Caption: Hypothesized modulation of kainic acid-induced excitotoxicity by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound in the kainic acid model.
Logical Relationship of Serotonergic Modulation in Epilepsy
While a direct link between this compound and the serotonergic system has not been established, this diagram illustrates the general concept of how serotonergic modulation can influence neuronal excitability in the context of epilepsy.
Caption: General overview of serotonergic influence on neuronal excitability.
References
- 1. This compound (Laboratoires Biocodex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Anticonvulsant profile and teratogenic evaluation of potent new analogues of a valproic acid urea derivative in NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Soretolide Administration in Rodent Models of Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Soretolide (D-2916) is an investigational compound. Detailed preclinical data and protocols for its administration are not extensively available in the public domain. The following application notes and protocols are based on the known pharmacological profile of this compound as a compound with carbamazepine-like anticonvulsant properties, including efficacy in the maximal electroshock (MES) seizure model and poor activity against pentylenetetrazole (PTZ)-induced seizures.[1] These protocols are intended to serve as a guide for the preclinical evaluation of this compound and similar compounds.
Introduction
This compound is an anticonvulsant agent developed by Laboratoires Biocodex that has undergone Phase II clinical trials for the treatment of epilepsy.[1] Preclinical studies have characterized this compound as having an anticonvulsant profile similar to that of carbamazepine. This suggests that its primary mechanism of action may involve the modulation of voltage-gated sodium channels.
These application notes provide a framework for the in vivo administration and evaluation of this compound in established rodent models of epilepsy. The protocols detailed below are standard methodologies for assessing the efficacy of potential antiepileptic drugs with a profile similar to this compound.
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following tables present exemplary data that might be anticipated for a compound with a carbamazepine-like profile in common preclinical models.
Table 1: Exemplary Anticonvulsant Profile of this compound in Rodent Models
| Seizure Model | Species | Route of Administration | Exemplary ED₅₀ (mg/kg) | Time of Peak Effect (TPE) | Reference Compound (ED₅₀) |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 10 - 20 | 30 - 60 min | Carbamazepine (~10 mg/kg) |
| Maximal Electroshock (MES) | Rat | Oral (p.o.) | 15 - 30 | 60 - 120 min | Carbamazepine (~15 mg/kg) |
| Pentylenetetrazole (PTZ) | Mouse | Intraperitoneal (i.p.) | > 100 | N/A | Ethosuximide (~150 mg/kg) |
| 6-Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | 20 - 40 | 30 - 60 min | Levetiracetam (~20 mg/kg) |
Table 2: Exemplary Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Exemplary Tₘₐₓ (h) | Exemplary Cₘₐₓ (µg/mL) | Exemplary Half-life (t₁/₂) (h) |
| Mouse | Intraperitoneal (i.p.) | 0.5 - 1.0 | 5 - 10 | 2 - 4 |
| Rat | Oral (p.o.) | 1.0 - 2.0 | 8 - 15 | 4 - 6 |
Signaling Pathway
The anticonvulsant activity of carbamazepine-like compounds is primarily attributed to the use-dependent blockade of voltage-gated sodium channels. This mechanism involves the stabilization of these channels in their inactivated state, which inhibits the repetitive neuronal firing characteristic of seizures.
Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.
Experimental Protocols
Animal Models
-
Species: Male albino mice (e.g., CD-1, Swiss Webster) weighing 20-30 g or male Sprague-Dawley rats weighing 150-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow at least 3-5 days for acclimatization before any experimental procedures.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This compound Preparation and Administration
-
Formulation: this compound should be suspended in a suitable vehicle, such as 0.5% methylcellulose or a mixture of saline and Tween 80. The formulation should be prepared fresh on the day of the experiment.
-
Route of Administration:
-
Intraperitoneal (i.p.): Suitable for initial screening in mice.
-
Oral (p.o.) via gavage: More clinically relevant route for both mice and rats.
-
-
Dose Volume: Typically 10 mL/kg for mice and 5 mL/kg for rats.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.
Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Protocol:
-
Randomly assign animals to treatment groups (vehicle control and at least 3 doses of this compound). A typical group size is 8-12 animals.
-
Administer this compound or vehicle via the chosen route.
-
At the predetermined Time of Peak Effect (TPE), apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.
-
Deliver a suprathreshold electrical stimulus through corneal electrodes (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the hindlimb tonic extension.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures, typically by enhancing GABAergic neurotransmission. This compound is reported to be poorly active in this model.
Workflow:
Caption: Experimental workflow for the Pentylenetetrazole (PTZ) test.
Protocol:
-
Randomly assign animals to treatment groups (vehicle control and at least 3 doses of this compound). A typical group size is 8-12 animals.
-
Administer this compound or vehicle via the chosen route.
-
At the TPE, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for mice).
-
Immediately after PTZ administration, place the animal in an individual observation chamber.
-
Observe the animal for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, jaw, and/or whole body lasting for at least 5 seconds).
-
Endpoint: Protection can be defined as the absence of a clonic seizure within the 30-minute observation period. The latency to the first clonic seizure can also be recorded.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀.
Conclusion
The protocols outlined in these application notes provide a standardized approach for the preclinical evaluation of this compound in rodent models of epilepsy, based on its known pharmacological profile. Efficacy in the MES test and a lack of efficacy in the PTZ test would be consistent with a carbamazepine-like mechanism of action, likely involving the blockade of voltage-gated sodium channels. Further studies, including pharmacokinetic analysis and assessment in chronic epilepsy models, would be necessary for a comprehensive preclinical characterization.
References
Application Notes and Protocols: Measuring Soretolide's Effect on Seizure Threshold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the potential anticonvulsant effects of Soretolide by evaluating its impact on seizure threshold in preclinical models. The protocols outlined below are standard methods used in the field of epilepsy research to identify and characterize novel antiepileptic drugs (AEDs).
Introduction to this compound and Seizure Threshold
This compound is a third-generation antiepileptic drug candidate.[1][2] While its clinical development was discontinued, its initial characterization showed anticonvulsant properties.[3] A key aspect of preclinical anticonvulsant drug discovery is the determination of a compound's ability to raise the seizure threshold, which is the minimum intensity of a stimulus required to induce a seizure. An elevated seizure threshold indicates an anticonvulsant effect. This document details the methodologies for assessing this compound's effect on seizure threshold using established rodent models.
Quantitative Data Summary
Due to the limited publicly available preclinical data on this compound, the following table summarizes the known anticonvulsant activity. Further studies are required to establish a comprehensive dose-response relationship and effects on different seizure models.
| Preclinical Model | Species | Administration Route | Dose (mg/kg) | Effect on Seizure Threshold | Source |
| Maximal Electroshock (MES) Test | Mice | Intraperitoneal (i.p.) | 30 | Anticonvulsant activity observed | [3] |
| Maximal Electroshock (MES) Test | Mice | Intraperitoneal (i.p.) | 100 | Anticonvulsant activity observed | [3] |
Postulated Mechanism of Action: Modulation of the Serotonergic System
While the precise mechanism of action for this compound is not definitively established, many antiepileptic drugs exert their effects by modulating neurotransmitter systems. A plausible hypothesis, given the known role of serotonin in seizure control, is that this compound may interact with the serotonergic system to increase the seizure threshold. Serotonin (5-HT) and selective serotonin reuptake inhibitors (SSRIs) have been shown to have anticonvulsant effects. This could occur through various mechanisms, including potentiation of 5-HT receptor signaling, which can lead to a net inhibitory effect on neuronal excitability.
Below is a diagram illustrating a hypothesized signaling pathway where an anticonvulsant compound could modulate serotonergic neurotransmission to decrease neuronal excitability.
Caption: Hypothesized serotonergic pathway modulation by an anticonvulsant.
Experimental Protocols
The following are detailed protocols for two standard preclinical models used to assess the effect of a compound on seizure threshold.
Maximal Electroshock (MES) Seizure Threshold Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) seizure threshold test.
Materials:
-
Male adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week before the experiment. On the day of the experiment, weigh each animal and randomly assign them to treatment groups (e.g., vehicle control, this compound 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the seizure induction (e.g., 30 or 60 minutes).
-
Seizure Induction: At the designated time, apply corneal or ear clip electrodes moistened with saline to the animal. Deliver a brief electrical stimulus of a specific frequency (e.g., 60 Hz) and duration (e.g., 0.2 seconds) at a predetermined current intensity.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint for this test.
-
Threshold Determination: The "up-and-down" method of Dixon and Mood is commonly used to determine the median convulsive current (CC50). This involves testing animals sequentially, with the current for each subsequent animal being adjusted up or down based on the response of the previous animal.
-
Data Analysis: Calculate the CC50 and its 95% confidence intervals for each treatment group. A statistically significant increase in the CC50 for a this compound-treated group compared to the vehicle-treated group indicates an anticonvulsant effect.
Pentylenetetrazol (PTZ) Seizure Threshold Test
This test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold to a chemical convulsant.
Experimental Workflow:
Caption: Workflow for the Pentylenetetrazol (PTZ) seizure threshold test.
Materials:
-
Male adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Pentylenetetrazol (PTZ) solution (e.g., 5 mg/mL in saline)
-
Infusion pump
-
Intravenous catheter
Procedure:
-
Animal Preparation: Acclimatize animals as described for the MES test. On the day of the experiment, weigh each animal and place an intravenous catheter (e.g., in the tail vein).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.) at a predetermined time before the PTZ infusion.
-
PTZ Infusion: At the designated time, begin a continuous intravenous infusion of the PTZ solution at a constant rate (e.g., 0.5 mL/min).
-
Observation: Continuously observe the animal for the onset of distinct seizure behaviors, including the first myoclonic jerk and the onset of a generalized clonic seizure (with loss of posture). Record the time of each event.
-
Threshold Calculation: The seizure threshold is calculated as the dose of PTZ (in mg/kg) required to produce each seizure endpoint. This is determined from the infusion rate, the concentration of the PTZ solution, the animal's body weight, and the time to the seizure endpoint.
-
Data Analysis: Compare the mean threshold dose of PTZ required to elicit each seizure endpoint between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the PTZ dose required to induce seizures indicates an anticonvulsant effect.
Conclusion
The protocols described in these application notes provide a framework for the systematic evaluation of this compound's effect on seizure threshold. While initial data suggests anticonvulsant properties, further detailed studies using these and other models are necessary to fully characterize its pharmacological profile. Investigation into its potential modulation of the serotonergic system may provide valuable insights into its mechanism of action and that of other novel antiepileptic drugs.
References
- 1. Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions. | Semantic Scholar [semanticscholar.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting & Optimization
Soretolide solubility and formulation challenges
Technical Support Center: Soretolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound, a novel compound with low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly soluble compound. Its aqueous solubility is typically less than 0.1 µg/mL at room temperature. This low solubility can present significant challenges for in vitro and in vivo studies.
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits higher solubility in some organic solvents. Please refer to the table below for a summary of its approximate solubility in common laboratory solvents. Note that these values can be affected by temperature and the purity of both the compound and the solvent.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water | 25 | < 0.0001 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | < 0.0001 |
| Ethanol | 25 | 15.7 |
| Methanol | 25 | 4.5 |
| Dimethyl Sulfoxide (DMSO) | 25 | 147 |
| N,N-Dimethylformamide (DMF) | 25 | 88 |
| Acetone | 25 | 1.1 |
| Acetonitrile | 25 | 0.85 |
| Chloroform | 25 | 110 |
| Isopropyl Alcohol | 25 | 4.3 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting Guides
Issue 1: this compound is precipitating out of my cell culture medium.
-
Question: I'm dissolving this compound in DMSO for my in vitro experiments, but I'm observing precipitation when I add it to the cell culture medium. What can I do to prevent this?
-
Answer: This is a common issue when working with poorly soluble compounds. The DMSO stock solution may be clear, but the compound crashes out when the DMSO concentration is diluted in the aqueous environment of the cell culture medium. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Use a co-solvent system: A combination of solvents can sometimes improve solubility.[1][2] Consider preparing your stock solution in a mixture of DMSO and another biocompatible solvent like ethanol or PEG 400.[3]
-
Prepare a fresh stock solution: Ensure your DMSO is anhydrous, as absorbed water can affect solubility. Prepare fresh stock solutions for your experiments.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.
-
Consider a formulation approach: For persistent precipitation issues, you may need to use a formulation strategy to enhance the aqueous solubility of this compound. See the "Formulation Challenges" section for more details.
-
Issue 2: I'm observing inconsistent results in my animal studies.
-
Question: The data from my in vivo experiments with this compound are highly variable. Could this be related to its solubility?
-
Answer: Yes, poor solubility is a major contributor to inconsistent results in animal studies due to variable absorption and bioavailability.[1][4] If this compound is not adequately dissolved in the dosing vehicle, the amount of drug absorbed can differ significantly between animals.
-
Troubleshooting Workflow for In Vivo Studies:
Workflow for troubleshooting in vivo variability.
-
Formulation Challenges and Strategies
Q3: What are some common formulation strategies to improve the solubility of this compound?
A3: Several techniques can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. The choice of method depends on the physicochemical properties of the drug and the desired dosage form. Some common approaches include:
-
Co-solvency: This involves using a mixture of a primary solvent (like water) with one or more water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400) to increase the drug's solubility.
-
Micronization: This technique reduces the particle size of the drug, which increases the surface area available for dissolution.
-
Solid Dispersions: In this method, the drug is dispersed in a hydrophilic carrier matrix at the molecular level. When this solid dispersion is exposed to an aqueous environment, the carrier dissolves quickly, releasing the drug as fine particles, which enhances its dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in water.
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
This protocol describes a method to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, PBS, ethanol)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP) to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
A common solvent for both this compound and PVP (e.g., a mixture of dichloromethane and methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the desired ratio of this compound to PVP (e.g., 1:4 w/w).
-
Accurately weigh the required amounts of this compound and PVP.
-
Dissolve both the this compound and PVP in a suitable volume of the chosen solvent system in a round-bottom flask. Ensure a clear solution is formed.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is removed, a thin film will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug.
Hypothetical Signaling Pathway for this compound
This compound is a hypothetical antagonist of the serotonin 5-HT2A receptor. The diagram below illustrates a simplified view of the signaling cascade initiated by the activation of this receptor. By antagonizing this receptor, this compound would block these downstream effects.
References
Technical Support Center: Optimizing Macrocyclic Amide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of macrocyclic amides, such as Soretolide, achieving high yields can be a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis of these complex molecules.
Troubleshooting Guide: Enhancing Yields in Macrocyclic Amide Synthesis
This guide addresses specific challenges that can arise during the synthesis of macrocyclic amides, offering potential solutions to improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective Coupling Reagent: The chosen coupling reagent may not be sufficiently active to facilitate the intramolecular cyclization. 2. High Concentration: High concentrations of the linear precursor can favor intermolecular polymerization over the desired intramolecular cyclization. 3. Steric Hindrance: The linear precursor may adopt a conformation that is unfavorable for cyclization due to steric hindrance around the reactive termini. | 1. Coupling Reagent Screening: Test a variety of coupling reagents with different mechanisms of action (e.g., carbodiimides like DCC or EDC, phosphonium salts like PyBOP or HBTU, or uranium salts like HATU). 2. High Dilution Conditions: Perform the cyclization reaction under high dilution conditions (typically 0.001-0.005 M) to minimize intermolecular side reactions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent. 3. Conformationally Rigid Precursors: Introduce conformational constraints into the linear precursor, such as proline or other conformationally rigid amino acids, to pre-organize it for cyclization. |
| Formation of Dimer and Oligomers | 1. Inadequate High Dilution: The concentration of the linear precursor is still too high, promoting intermolecular reactions. 2. Slow Intramolecular Reaction: The rate of the intramolecular cyclization is significantly slower than the rate of intermolecular reactions. | 1. Optimize High Dilution: Further decrease the concentration of the linear precursor and slow down the rate of addition. 2. Use of a Template: Employ a template to hold the reactive ends of the linear precursor in close proximity, thereby increasing the effective molarity for the intramolecular reaction. |
| Epimerization/Racemization | 1. Basic Reaction Conditions: The use of strong bases can lead to the deprotonation of the α-carbon of the activated carboxylic acid, resulting in racemization. 2. High Reaction Temperature: Elevated temperatures can increase the rate of epimerization. | 1. Additive to Suppress Racemization: Use additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) which are known to suppress racemization. 2. Temperature Control: Perform the cyclization at lower temperatures if the reaction kinetics allow. |
| Side Reactions | 1. Unprotected Side Chains: Reactive functional groups on the side chains of the linear precursor can lead to undesired side reactions. 2. Intramolecular Rearrangements: The linear precursor may undergo intramolecular rearrangements, such as N-O acyl shifts in the presence of serine or threonine residues. | 1. Orthogonal Protecting Groups: Utilize a protecting group strategy where side-chain protecting groups are stable under the conditions of cyclization and can be removed selectively later. 2. Careful Sequence Design: Design the linear precursor to minimize the potential for intramolecular side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of high dilution in macrocyclization?
A1: The principle of high dilution is a technique used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization). By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule reacting with the other end of the same molecule is increased relative to the probability of it reacting with another molecule.
Q2: How do I choose the right solvent for my macrocyclization reaction?
A2: The choice of solvent is critical and should be based on the solubility of the linear precursor and its ability to promote a favorable conformation for cyclization. Aprotic polar solvents such as DMF, DCM, and THF are commonly used. The solvent should not interfere with the coupling reagents or the reactive termini of the precursor.
Q3: Can temperature affect the yield of my macrocyclization?
A3: Yes, temperature can have a significant impact. While higher temperatures can increase the reaction rate, they can also promote side reactions such as epimerization and decomposition of reagents or the product. It is often necessary to find an optimal temperature that balances reaction rate and selectivity.
Q4: What are some common coupling reagents for macrolactamization (amide bond formation)?
A4: A variety of coupling reagents are available, and the best choice depends on the specific substrate. Commonly used reagents include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Uronium/Aminium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
Experimental Protocols
General Protocol for High-Dilution Macrolactamization
This protocol provides a general framework for performing a macrocyclization reaction to form a macrolactam.
-
Preparation of the Linear Precursor: Synthesize the linear precursor with a free N-terminus and a C-terminal carboxylic acid. Ensure that all reactive side chains are appropriately protected.
-
Solvent Preparation: Use a high-purity, anhydrous solvent suitable for the reaction (e.g., DMF or DCM). Degas the solvent if necessary.
-
Reaction Setup:
-
In a large reaction vessel, add the main volume of the solvent.
-
Prepare a solution of the linear precursor in the same solvent at a high concentration in a separate flask.
-
Prepare a solution of the coupling reagent and any additives (e.g., HOBt) in the same solvent in another flask.
-
-
Slow Addition: Using a syringe pump, add the solutions of the linear precursor and the coupling reagent simultaneously and slowly to the large reaction vessel containing the bulk of the solvent over a period of several hours (e.g., 4-12 hours). Maintain vigorous stirring of the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS or TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary, remove the solvent under reduced pressure, and purify the crude product using an appropriate chromatographic method (e.g., flash column chromatography or preparative HPLC).
Visualizations
Logical Workflow for Optimizing Macrocyclization Yield
Caption: A logical workflow for troubleshooting and optimizing the yield of macrocyclization reactions.
Signaling Pathway of Racemization during Amide Bond Formation
Caption: A diagram illustrating the pathway leading to racemization during amide bond formation in peptide synthesis.
Soretolide Stability in Experimental Solutions: A Technical Support Center
Disclaimer: Publicly available stability data for soretolide is limited. The following troubleshooting guides and FAQs are based on the chemical properties of its structural class (isoxazoles and N-substituted benzamides) and general principles of pharmaceutical science. These recommendations should be supplemented with experiment-specific validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental solutions?
A1: Based on its structure as an N-substituted benzamide with an isoxazole ring, the primary stability concerns for this compound in solution are susceptibility to hydrolysis (both acid and base-catalyzed) and potential photodecomposition. The isoxazole ring, in particular, can be prone to opening under certain pH conditions, and the amide bond can also be hydrolyzed.[1][2][3]
Q2: What are the typical degradation pathways for isoxazole-containing compounds like this compound?
A2: Isoxazole rings can degrade through several pathways. Under acidic or basic conditions, the ring can open, leading to the formation of various degradation products. For instance, some isoxazole derivatives have been shown to hydrolyze to form ketones, ammonia, and hydroxylamine in acidic and neutral pH.[2][3] Base-catalyzed hydrolysis of the isoxazole ring is also a known degradation pathway for some compounds. Additionally, the weak N-O bond in the isoxazole ring makes it susceptible to cleavage under UV irradiation, which can lead to rearrangement into an oxazole or other photoproducts.
Q3: How might the N-substituted benzamide structure of this compound influence its stability?
A3: The amide bond in the N-substituted benzamide structure of this compound can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to the formation of 2,6-dimethylbenzoic acid and 3-amino-5-methylisoxazole. The rate of hydrolysis can be influenced by substituents on both the phenyl ring and the amide nitrogen.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity over time. | This compound degradation in the experimental solution. | - pH Monitoring: Regularly check and buffer the pH of your experimental solution. Isoxazoles can exhibit maximum stability in the neutral pH range. - Solvent Selection: Ensure the solvent is appropriate and free of impurities that could catalyze degradation. For initial solubilization, consider solvents like acetonitrile or methanol before diluting into aqueous buffers. - Temperature Control: Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and minimize time at room temperature. - Light Protection: Protect solutions from light by using amber vials or covering containers with foil, as isoxazole rings can be photolabile. |
| Precipitation of this compound in aqueous buffers. | Poor aqueous solubility. | - Solubilization Strategy: Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. - pH Adjustment: The solubility of this compound may be pH-dependent. Investigate the solubility at different pH values to find the optimal range for your experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | - Forced Degradation Study: Perform a forced degradation study to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradation products and developing a stability-indicating analytical method. - Peak Identification: Use techniques like LC-MS/MS to identify the mass of the unknown peaks and propose potential structures for the degradation products based on the known degradation pathways of isoxazoles and benzamides. |
Quantitative Data on a Structurally Related Isoxazole
While specific quantitative stability data for this compound is not available, the following table summarizes the stability of leflunomide, another drug containing an isoxazole ring, to provide an illustrative example of how pH and temperature can affect stability.
| Compound | Condition | Temperature | Half-life (t½) |
| Leflunomide | pH 4.0 | 25°C | Stable |
| Leflunomide | pH 7.4 | 25°C | Stable |
| Leflunomide | pH 10.0 | 25°C | 6.0 hours |
| Leflunomide | pH 4.0 | 37°C | Stable |
| Leflunomide | pH 7.4 | 37°C | 7.4 hours |
| Leflunomide | pH 10.0 | 37°C | 1.2 hours |
| Data derived from a study on leflunomide stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add a suitable organic solvent (e.g., DMSO, ethanol, or acetonitrile) to the powder to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at -20°C or -80°C for long-term storage. For short-term use, store at 4°C.
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
-
Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) from the stock solution in different media for each stress condition.
-
Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature.
-
Thermal Degradation: Expose the this compound solution to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining this compound and detect degradation products.
Visualizations
Caption: General workflow for preparing and using this compound solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Soretolide in cellular assays
Disclaimer: Soretolide is a hypothetical compound developed for the purpose of this technical support guide. The data, protocols, and troubleshooting advice provided are illustrative and based on common scenarios encountered with selective serotonin reuptake inhibitors (SSRIs) that exhibit off-target kinase activity.
This center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of this compound in cellular assays and troubleshooting strategies for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an experimental small molecule inhibitor of the serotonin transporter (SERT). Its primary mechanism involves blocking the reuptake of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of serotonin.[1][2] This action is intended to modulate serotonergic neurotransmission for therapeutic benefit in conditions such as depression and anxiety.[3]
Q2: Are there known off-target effects for this compound?
Yes, in preclinical profiling, this compound has demonstrated off-target activity against Serine/Threonine Kinase X (STKX), a hypothetical kinase involved in cell cycle progression. This can lead to unintended biological consequences in cellular assays.
Q3: What are the potential consequences of the off-target activity on STKX?
Inhibition of STKX by this compound can lead to cell cycle arrest, reduced cell proliferation, and in some cases, apoptosis.[4][5] These effects are independent of its activity on SERT and may confound the interpretation of results in cellular assays designed to assess its primary serotonergic function.
Q4: How can I distinguish between on-target SERT-mediated effects and off-target STKX-mediated effects?
To differentiate between the two, it is recommended to use control compounds, such as a highly selective SERT inhibitor with no known kinase activity and a specific STKX inhibitor. Additionally, employing cell lines that do not express STKX or using siRNA to knock down STKX expression can help isolate the SERT-mediated effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected decrease in cell viability or proliferation in a neuronal cell line. | Off-target inhibition of STKX by this compound may be inducing cell cycle arrest or apoptosis. | 1. Perform a dose-response curve for this compound and a known selective SERT inhibitor. 2. Assess cell cycle progression using flow cytometry (e.g., propidium iodide staining). 3. Measure markers of apoptosis (e.g., caspase-3/7 activity). 4. Use a lower concentration of this compound that is selective for SERT over STKX, if possible. |
| Inconsistent results in serotonin reuptake assays. | 1. This compound may have poor solubility or stability in the assay buffer. 2. The chosen cell line may have variable SERT expression. 3. Off-target effects on STKX might indirectly affect transporter function in long-term assays. | 1. Confirm the solubility of this compound in your assay medium and consider using a fresh stock solution. 2. Regularly check SERT expression levels in your cell line via qPCR or Western blot. 3. For long-term studies, consider using a cell line with low or no STKX expression. |
| This compound shows lower than expected potency in whole-cell assays compared to biochemical assays. | This compound may be a substrate for cellular efflux pumps, or it may have poor cell permeability. | 1. Test for efflux pump inhibition using known inhibitors (e.g., verapamil for P-glycoprotein). 2. Perform a cell permeability assay (e.g., PAMPA) to assess its ability to cross the cell membrane. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| SERT | Radioligand Binding | 5 |
| Serotonin Reuptake | 12 | |
| STKX | Kinase Activity | 150 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 (nM) |
| HEK293-SERT | Serotonin Reuptake | Inhibition of Uptake | 15 |
| Cancer Cell Line X | Proliferation | Cell Viability (72h) | 200 |
Experimental Protocols
Protocol 1: Serotonin Reuptake Inhibition Assay in HEK293-SERT Cells
-
Cell Plating: Plate HEK293 cells stably expressing human SERT in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the compounds or vehicle for 15 minutes at 37°C.
-
Initiate Uptake: Add a solution containing radiolabeled [3H]-Serotonin to a final concentration of 10 nM.
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Terminate Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a scintillation cocktail.
-
Quantification: Measure the amount of [3H]-Serotonin taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of serotonin reuptake for each compound concentration and determine the IC50 value.
Protocol 2: Kinase Activity Assay for STKX
-
Reaction Setup: In a 96-well plate, add the recombinant STKX enzyme, a suitable kinase buffer, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: Add this compound or a control STKX inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop Reaction: Terminate the kinase reaction by adding a stop solution containing EDTA.
-
Readout: Measure the fluorescence to determine the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition of STKX activity for each compound concentration and determine the IC50 value.
Visualizations
References
Technical Support Center: Soretolide Preclinical Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Soretolide in preclinical studies. Our aim is to facilitate smooth experimental workflows and ensure accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel selective serotonin 5-HT1A receptor agonist. Its anticonvulsant properties are believed to be mediated through the activation of the 5-HT1A autoreceptors on presynaptic serotonin neurons. This leads to a reduction in serotonin release and subsequent modulation of neuronal excitability in key brain regions associated with seizure activity. The binding of this compound to the 5-HT1A receptor initiates a G-protein-coupled signaling cascade, ultimately leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1][2][3]
Q2: What is the optimal solvent for this compound for in vitro and in vivo studies?
A2: For in vitro studies, this compound is readily soluble in DMSO at concentrations up to 50 mM. For in vivo administration, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. It is crucial to assess the stability of this compound in your chosen vehicle over the duration of the experiment.[4]
Q3: What are the expected pharmacokinetic properties of this compound?
A3: Preclinical data in rodent models suggest that this compound has good oral bioavailability and is metabolically stable. However, pharmacokinetic profiles can vary between species. It is recommended to perform a preliminary pharmacokinetic study in your specific animal model to determine key parameters such as Cmax, Tmax, and half-life to inform the dosing schedule.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly selective for the 5-HT1A receptor, comprehensive off-target screening is ongoing. At higher concentrations, some interaction with other serotonin receptor subtypes may occur. Researchers should include appropriate controls to assess the specificity of the observed effects.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in cell-based assay results.
-
Possible Cause: Inconsistent cell passage number, leading to phenotypic drift.
-
Solution: Use cells within a consistent and narrow passage number range for all experiments.
-
-
Possible Cause: Instability of this compound in culture medium.
-
Solution: Prepare fresh this compound dilutions for each experiment. Conduct a stability test of this compound in your specific cell culture medium at 37°C over the time course of your assay.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain a humidified environment.
-
Issue 2: Lower than expected potency (IC50/EC50) in functional assays.
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize assay parameters such as cell density, incubation time, and substrate concentration.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Verify the integrity of your this compound stock solution. Protect from light and store at the recommended temperature.
-
-
Possible Cause: Presence of serum proteins in the assay medium that may bind to the compound.
-
Solution: Evaluate the effect of serum concentration on this compound activity. Consider performing assays in serum-free medium if appropriate for your cell type.
-
In Vivo Studies
Issue 3: Lack of efficacy in an animal model of epilepsy.
-
Possible Cause: Inadequate dose or dosing frequency.
-
Solution: Perform a dose-response study to determine the optimal dose. The dosing frequency should be guided by the pharmacokinetic profile of this compound in the specific animal model.[5]
-
-
Possible Cause: Poor brain penetration.
-
Solution: Measure the brain-to-plasma concentration ratio of this compound to confirm adequate central nervous system exposure.
-
-
Possible Cause: The chosen animal model is not appropriate for the mechanism of action of this compound.
-
Solution: Ensure the animal model has a well-characterized role of the serotonergic system in its seizure pathology.
-
Issue 4: Unexpected toxicity or adverse effects observed in animals.
-
Possible Cause: Vehicle-related toxicity.
-
Solution: Administer a vehicle-only control group to assess any effects of the formulation.
-
-
Possible Cause: Off-target effects at the administered dose.
-
Solution: Reduce the dose and/or consider co-administration with a specific antagonist for potential off-target receptors to confirm the mechanism of toxicity.
-
-
Possible Cause: Species-specific metabolism leading to toxic metabolites.
-
Solution: Conduct metabolite profiling in the plasma and brain of the animal model.
-
Data Presentation
Table 1: In Vitro Potency of this compound on 5-HT1A Receptor Signaling
| Assay Type | Cell Line | Parameter | This compound (nM) |
| Radioligand Binding | CHO-K1 (human 5-HT1A) | Ki | 1.5 ± 0.2 |
| cAMP Inhibition | HEK293 (human 5-HT1A) | IC50 | 5.8 ± 0.7 |
| GTPγS Binding | Rat Hippocampal Membranes | EC50 | 12.3 ± 1.9 |
Table 2: Dose-Response of this compound in a Rodent Model of Maximal Electroshock Seizure (MES)
| Dose (mg/kg, p.o.) | Seizure Protection (%) | Neurological Deficit Score (0-4) |
| Vehicle | 0 | 0 |
| 1 | 25 | 0 |
| 3 | 60 | 0 |
| 10 | 95 | 1 |
| 30 | 100 | 3 |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT1A receptor in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 0.1% BSA).
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add 50 µL of the this compound dilutions to the respective wells. c. Add 50 µL of 10 µM forskolin (to stimulate adenylyl cyclase) to all wells except the negative control. d. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Model
-
Animals: Use male Sprague-Dawley rats (200-250 g). Acclimate the animals for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at a volume of 5 mL/kg.
-
Seizure Induction: At the time of peak plasma concentration (predetermined from pharmacokinetic studies, e.g., 60 minutes post-dose), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
Neurological Assessment: Assess neurological deficit using a standardized scoring system (e.g., rotorod test) at various time points post-seizure induction.
-
Data Analysis: Calculate the percentage of animals protected from seizures at each dose level. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Visualizations
Caption: this compound's signaling pathway in presynaptic neurons.
Caption: Experimental workflow for the MES model.
Caption: Troubleshooting logic for in vivo efficacy issues.
References
Addressing Soretolide-induced neurotoxicity in models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential neurotoxicity associated with Soretolide, a novel compound under investigation. This compound has demonstrated potential off-target effects impacting neuronal health, primarily through mitochondrial dysfunction and induction of apoptosis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced neurotoxicity?
A1: Preclinical data suggest that this compound induces neurotoxicity by disrupting mitochondrial function. Specifically, it is hypothesized to inhibit Complex I of the electron transport chain. This inhibition leads to a decrease in mitochondrial membrane potential (ΔΨm), reduced ATP synthesis, and a significant increase in reactive oxygen species (ROS). The resulting oxidative stress activates intrinsic apoptotic pathways, leading to caspase-3 activation and neuronal cell death.
Q2: Which in vitro models are recommended for studying this compound's neurotoxicity?
A2: Several in vitro models are suitable for investigating this compound's effects.[1][2][3] Human neuroblastoma cell lines, such as SH-SY5Y, are a good starting point for initial screening and high-throughput assays due to their ease of culture and reproducibility.[4] For more detailed mechanistic studies, primary neuronal cultures derived from rodent sources or human iPSC-derived neurons are recommended as they more closely mimic the in vivo environment. Co-culture systems that include glial cells can also provide insights into cell-cell interactions during the toxic response.
Q3: What are the key biomarkers to measure when assessing this compound's neurotoxic effects?
A3: Key biomarkers include indicators of mitochondrial health, oxidative stress, and apoptosis. For mitochondrial function, measuring the mitochondrial membrane potential (ΔΨm) using probes like JC-1 is critical. To assess apoptosis, quantifying caspase-3 activity and using Annexin V/PI staining are standard methods. Neurite outgrowth and cell viability assays (e.g., MTT or LDH release) can provide a broader picture of neuronal health.
Q4: At what concentration range does this compound typically induce neurotoxicity in vitro?
A4: The cytotoxic effects of this compound are dose-dependent. In SH-SY5Y cells, significant reductions in cell viability are typically observed in the range of 10-50 µM after 24 hours of exposure. The IC50 value can vary depending on the cell type and exposure duration (see Data Tables section for specific values).
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound-induced neurotoxicity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays (e.g., MTT, LDH). | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate.4. Contamination of cell cultures. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette.2. Mix the plate gently on an orbital shaker after adding this compound.3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media.4. Regularly check cultures for signs of contamination (e.g., turbidity, pH change). Use proper aseptic techniques. |
| Inconsistent results in JC-1 assay for mitochondrial membrane potential. | 1. JC-1 dye concentration is not optimal for the cell type.2. Incubation time with JC-1 is too short or too long.3. Cells are being lost during washing steps.4. Photobleaching of the fluorescent signal. | 1. Perform a titration to determine the optimal JC-1 concentration (typically 1-10 µM).2. Optimize the incubation time (usually 15-30 minutes at 37°C).3. Centrifuge at a gentle speed (e.g., 300-400 x g) and be careful when aspirating the supernatant.4. Minimize exposure of stained cells to light. Perform imaging steps promptly. |
| Low signal or no detectable activity in Caspase-3 assay. | 1. The time point of measurement is too early or too late.2. Insufficient protein concentration in the cell lysate.3. Inactive reagents (e.g., degraded substrate or DTT). | 1. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of caspase-3 activation.2. Ensure you are using an adequate number of cells (e.g., 1-2 x 10^6 cells per sample) and determine the protein concentration of the lysate.3. Prepare fresh buffers, especially the reaction buffer containing DTT, before each experiment. |
| Neuronal cultures appear unhealthy or die before this compound treatment. | 1. Suboptimal culture conditions (media, supplements, coating).2. Bacterial or fungal contamination.3. Mycoplasma contamination. | 1. Ensure the use of appropriate neuronal culture media (e.g., Neurobasal medium with B27 supplement). Verify that culture plates are properly coated (e.g., with Poly-D-Lysine/Laminin).2. Discard contaminated cultures and decontaminate the incubator and biosafety cabinet. Review aseptic techniques.3. Routinely test your cell stocks for mycoplasma using a PCR-based kit. |
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro studies on this compound's neurotoxicity.
Table 1: this compound IC50 Values in Different Neuronal Models (24h Exposure)
| Cell Model | Assay | IC50 (µM) |
| SH-SY5Y (undifferentiated) | MTT Assay | 28.5 ± 3.2 |
| SH-SY5Y (RA-differentiated) | MTT Assay | 15.1 ± 2.5 |
| Primary Rat Cortical Neurons | LDH Assay | 9.8 ± 1.9 |
Table 2: Effect of this compound on Apoptosis and Mitochondrial Potential in SH-SY5Y Cells (24h Exposure)
| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | % Caspase-3 Activity (Fold Change vs. Control) | % Cells with Low ΔΨm (JC-1 Green) |
| 0 (Control) | 4.2 ± 1.1 | 1.0 ± 0.1 | 5.8 ± 1.5 |
| 10 | 25.6 ± 4.3 | 2.8 ± 0.4 | 31.2 ± 5.1 |
| 25 | 68.3 ± 7.9 | 6.5 ± 0.9 | 75.4 ± 8.8 |
| 50 | 89.1 ± 6.5 | 7.1 ± 1.2 | 92.3 ± 4.7 |
Experimental Protocols & Visualizations
Proposed Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Proposed mechanism of this compound-induced neurotoxicity.
General Experimental Workflow for Assessing Neurotoxicity
Caption: General workflow for in vitro neurotoxicity assessment.
Protocol 1: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol is designed for analyzing cells in a 96-well plate format using a fluorescence plate reader.
Materials:
-
JC-1 Dye (MitoProbe™ JC-1 Assay Kit or similar)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) as a positive control
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and vehicle control for the desired time (e.g., 24 hours). Include a positive control group to be treated with 50 µM CCCP for 5-10 minutes at the end of the this compound incubation.
-
JC-1 Staining:
-
Prepare a 2 µM working solution of JC-1 dye in warm cell culture medium.
-
Carefully remove the medium from the wells containing the treated cells.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes, protected from light.
-
-
Washing:
-
Remove the JC-1 staining solution.
-
Gently wash the cells twice with 100 µL of warm PBS per well.
-
-
Fluorescence Measurement:
-
Add 100 µL of warm PBS or culture medium to each well.
-
Immediately measure fluorescence using a microplate reader.
-
Red Fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.
-
Green Fluorescence (J-monomers): Excitation ~485 nm, Emission ~530 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization. Normalize the results to the vehicle control group.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This protocol outlines the measurement of Caspase-3 activity from cell lysates.
Materials:
-
Caspase-3 Assay Kit (Colorimetric), containing:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT
-
DEVD-pNA substrate
-
-
Microcentrifuge tubes
-
96-well plate
Procedure:
-
Cell Culture and Treatment: Culture and treat 1-2 x 10⁶ cells per condition in a 6-well plate with this compound for the desired duration.
-
Cell Lysis:
-
Collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Assay:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.
-
Prepare the Caspase Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 1 µL of 1M DTT (final concentration 10 mM).
-
Add 50 µL of the Caspase Reaction Mix to each lysate sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the this compound-treated samples to the untreated control to determine the fold increase in Caspase-3 activity.
References
- 1. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro neurology assays - InnoSer [innoserlaboratories.com]
Technical Support Center: Soretolide Metabolic Degradation Pathways
Disclaimer: Publicly available information on the specific metabolic degradation pathways of soretolide is limited. This compound was under development as a potential treatment for epilepsy and was in Phase II trials in the early 2000s[1]. This technical support center provides a generalized framework for investigating the metabolic degradation of a compound like this compound, based on common methodologies in drug metabolism research. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary metabolic pathways for a complex molecule like this compound?
A1: For a complex organic molecule, metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups and are often mediated by cytochrome P450 (CYP) enzymes. Common Phase I reactions include oxidation, reduction, and hydrolysis. Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation.
Q2: Which in vitro systems are most appropriate for initial studies of this compound metabolism?
A2: Initial in vitro studies are crucial for identifying potential metabolites.[2] The most common systems are:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and are excellent for studying Phase I metabolism.
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.
-
Liver S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic pathways.[3][4]
Q3: How can we identify the specific CYP enzymes responsible for this compound metabolism?
A3: Identifying the specific CYP isoforms involved in a drug's metabolism is important for predicting potential drug-drug interactions.[5] This can be achieved by:
-
Using a panel of recombinant human CYP enzymes: This allows for the direct assessment of which isoforms can metabolize the drug.
-
Employing selective chemical inhibitors for specific CYP isoforms in incubations with human liver microsomes.
-
Correlating the rate of metabolism with the known activity of specific CYPs across a panel of individual human liver microsomes.
Q4: What are the common challenges in metabolite identification and how can they be overcome?
A4: A primary challenge is distinguishing between drug-related metabolites and background matrix components, especially for low-level metabolites. High-resolution mass spectrometry (HR-MS) is instrumental in providing accurate mass measurements to determine elemental compositions. Tandem mass spectrometry (MS/MS) helps in structural elucidation by providing fragmentation patterns of the metabolites. Comparing the fragmentation patterns of metabolites with the parent drug can help identify the site of metabolic modification.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No metabolism observed in in vitro assays. | 1. This compound is metabolically stable. 2. Inappropriate assay conditions (e.g., cofactor concentration, incubation time). 3. The primary route of metabolism is extrahepatic. | 1. Increase incubation time and/or enzyme concentration. 2. Confirm the activity of the in vitro system with a known positive control substrate. 3. Consider using in vitro systems from other tissues (e.g., intestine, kidney). |
| High variability in metabolite formation between experiments. | 1. Inconsistent pipetting or reagent preparation. 2. Degradation of this compound or metabolites in the analytical samples. 3. Lot-to-lot variability in pooled human liver microsomes or hepatocytes. | 1. Ensure accurate and consistent preparation of all solutions. 2. Use an internal standard to control for analytical variability. 3. Qualify new lots of biological reagents before use. |
| Difficulty in structural elucidation of a major metabolite. | 1. Insufficient abundance of the metabolite for MS/MS fragmentation. 2. Complex fragmentation pattern. 3. Isomeric metabolites that are difficult to distinguish. | 1. Scale up the in vitro incubation to generate more of the metabolite. 2. Utilize advanced MS techniques like MSn or high-resolution MS. 3. Employ chromatographic methods with better resolution to separate isomers. Consider NMR for definitive structure confirmation if sufficient material can be generated. |
Quantitative Data Summary
The following tables present hypothetical data for this compound metabolism studies.
Table 1: In Vitro Metabolic Stability of this compound
| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 45 | 15.4 |
| Rat Liver Microsomes | 28 | 24.8 |
| Human Hepatocytes | 62 | 11.2 (per million cells) |
Table 2: this compound Metabolite Formation Kinetics in Human Liver Microsomes
| Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | CLint (Vmax/Km) |
| M1 (Oxidation) | 12.5 | 350 | 28.0 |
| M2 (Hydrolysis) | 55.2 | 180 | 3.3 |
| M3 (Oxidation) | 8.9 | 420 | 47.2 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
-
Prepare the Incubation Mixture:
-
In a microcentrifuge tube, add 100 mM phosphate buffer (pH 7.4), 1 mg/mL human liver microsomes, and 1 µM this compound.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add NADPH (final concentration 1 mM) to start the metabolic reaction.
-
-
Time Points:
-
Take aliquots at 0, 5, 15, 30, and 60 minutes.
-
-
Quench the Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Preparation:
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Protocol 2: Metabolite Identification using LC-MS/MS
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Analyze the eluent using a high-resolution mass spectrometer in both positive and negative ion modes.
-
Perform a full scan to detect potential metabolites.
-
Conduct product ion scans (MS/MS) on the parent drug and suspected metabolite peaks to obtain fragmentation patterns for structural elucidation.
-
Visualizations
Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.
Caption: General experimental workflow for studying in vitro drug metabolism.
References
- 1. This compound (Laboratoires Biocodex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolite Profiling - Celerion [celerion.com]
- 3. Hepatic in vitro metabolism of peptides; Comparison of human liver S9, hepatocytes and Upcyte hepatocytes with cyclosporine A, leuprorelin, desmopressin and cetrorelix as model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective serotonin reuptake inhibitors and cytochrome P-450 mediated drug-drug interactions: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Early Phase Trials: A Technical Support Center for Novel Anticonvulsant Agents
Disclaimer: Publicly available information regarding the specific challenges encountered during the Phase I clinical trial of Soretolide is limited. The following technical support guide is a hypothetical resource based on common challenges observed in early-phase clinical trials for investigational anticonvulsant drugs.
This support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in Phase I clinical trials of novel anticonvulsant agents, using this compound as a representative example.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected variability in pharmacokinetic (PK) profiles among healthy volunteers. What could be the contributing factors?
A1: Variability in PK profiles is a common challenge in Phase I trials. Several factors could be at play:
-
Genetic Polymorphisms: Variations in drug-metabolizing enzymes (e.g., Cytochrome P450 family) can lead to significant differences in drug clearance.
-
Food Effects: Concomitant food intake can alter drug absorption. It is crucial to adhere strictly to fasting/fed protocols.
-
Subtle Protocol Deviations: Minor deviations in dosing times, sample collection, or processing can introduce variability.
-
Concomitant Medications: Ensure subjects have not taken any undisclosed over-the-counter or prescription medications that could interfere with drug metabolism.
Troubleshooting Steps:
-
Genotyping: If feasible, genotype subjects for common polymorphisms in relevant metabolizing enzymes.
-
Audit Clinical Site Procedures: Review dosing and sampling times for any deviations.
-
Re-interview Subjects: Conduct a thorough review of subject diaries and re-interview them regarding food and medication intake.
Q2: A subset of subjects is reporting mild to moderate dizziness and somnolence. How do we manage this and determine if it's dose-limiting?
A2: Central nervous system (CNS)-related adverse events are expected for anticonvulsant drugs. The key is to systematically evaluate their severity and impact on subject safety and tolerability.
Management and Evaluation Workflow:
Unraveling the Discontinuation of Soretolide (GIS-3) in Drug Development
Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and pharmaceutical development pipelines, no specific information was found regarding a drug candidate named "Soretolide" or "GIS-3." This suggests that "this compound" or "GIS-3" may be an internal project code that was not publicly disclosed, the development was terminated at a very early preclinical stage without any publications, or the name is inaccurate.
While the precise reasons for the discontinuation of a specific drug named this compound remain elusive due to the absence of public data, we can provide a technical support center-style overview of the common challenges and potential reasons for the discontinuation of investigational drugs targeting the ryanodine receptor 2 (RyR2), a critical component in cardiac function and a known target for antiarrhythmic drugs.
Technical Support Center: Investigational RyR2 Modulators
This section provides insights into the complexities of developing drugs that target the ryanodine receptor 2, which may be relevant to the user's query about a discontinued antiarrhythmic compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary therapeutic rationale for targeting the ryanodine receptor 2 (RyR2)?
A1: The RyR2 channel is responsible for the release of calcium from the sarcoplasmic reticulum in cardiomyocytes, a process essential for cardiac muscle contraction.[1] In pathological conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure, RyR2 channels can become "leaky," leading to abnormal diastolic calcium release.[2] This calcium leak can trigger delayed afterdepolarizations (DADs), which are a known cause of cardiac arrhythmias.[2] Therefore, stabilizing RyR2 in its closed state or reducing its open probability is a key therapeutic strategy for preventing arrhythmias.
Q2: What are the common reasons for the discontinuation of investigational drugs targeting RyR2?
A2: The development of RyR2 modulators is fraught with challenges. Discontinuation can occur at any stage of development for a variety of reasons, including:
-
Lack of Efficacy: The compound may not effectively suppress arrhythmias in preclinical models or in human clinical trials.
-
Adverse Effects: The drug may cause significant side effects. A major concern with antiarrhythmic drugs is the potential for proarrhythmic effects, where the drug itself can induce new or worsen existing arrhythmias.
-
Poor Pharmacokinetics: The drug may not be well absorbed, distributed, metabolized, or excreted in the body, making it difficult to maintain a therapeutic concentration.
-
Toxicity: The compound may show signs of toxicity to the heart or other organs in preclinical toxicology studies.
-
Lack of Selectivity: The drug may interact with other ion channels or cellular targets, leading to off-target effects. For instance, non-selective ion channel blockers can have complex and unpredictable effects on cardiac electrophysiology.
-
Negative Impact on Cardiac Contractility: Since RyR2 is central to excitation-contraction coupling, modulating its function carries the risk of negatively impacting the heart's ability to pump blood effectively (cardiac contractility).
Troubleshooting Experimental Issues with RyR2 Modulators
For researchers working on similar compounds, here are some common experimental challenges and troubleshooting tips:
| Issue | Potential Cause | Troubleshooting Guide |
| Inconsistent results in cellular arrhythmia models (e.g., calcium spark assays) | Cell line variability, passage number, inconsistent compound concentration. | Standardize cell culture conditions. Use cells within a narrow passage number range. Prepare fresh compound solutions for each experiment and verify the final concentration. |
| Compound shows efficacy in vitro but not in vivo | Poor bioavailability, rapid metabolism, off-target effects in a whole organism. | Conduct pharmacokinetic studies to assess drug exposure. Evaluate potential off-target effects using a broader panel of assays. Consider alternative drug delivery formulations. |
| Proarrhythmic effects observed in animal models | Non-selective ion channel activity, excessive RyR2 inhibition. | Perform detailed electrophysiological studies (e.g., patch-clamp) to assess selectivity for RyR2 over other cardiac ion channels. Evaluate a range of doses to identify a therapeutic window that avoids proarrhythmia. |
Experimental Protocols: A General Overview
While specific protocols for a non-existent drug cannot be provided, here are generalized methodologies for key experiments used in the preclinical evaluation of RyR2 modulators.
Calcium Spark Measurement in Isolated Cardiomyocytes
Objective: To assess the effect of a compound on diastolic calcium release from the sarcoplasmic reticulum.
Methodology:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., mouse, rat, rabbit).
-
Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Perfuse the cells with a physiological salt solution containing the test compound at various concentrations or a vehicle control.
-
Use a laser scanning confocal microscope to acquire line-scan images of intracellular calcium dynamics.
-
Analyze the frequency, amplitude, and spatial and temporal properties of spontaneous calcium sparks, which represent elementary calcium release events from RyR2 clusters. A reduction in spark frequency is indicative of RyR2 stabilization.
Cellular Electrophysiology: Patch-Clamp Analysis
Objective: To determine the effect of a compound on the activity of single RyR2 channels.
Methodology:
-
Incorporate purified RyR2 channels into a lipid bilayer.
-
Use the patch-clamp technique in a voltage-clamp configuration to record the flow of ions through a single channel.
-
Apply the test compound to the solution bathing the channel.
-
Analyze the channel's open probability, conductance, and open and closed dwell times. A decrease in open probability would suggest an inhibitory effect on the channel.
Visualizing the Challenge: The RyR2 Signaling Pathway
The following diagram illustrates the central role of RyR2 in cardiac excitation-contraction coupling and how its dysfunction can lead to arrhythmias.
Caption: Simplified signaling pathway of RyR2 in cardiac muscle function and arrhythmia.
Logical Workflow for Preclinical Evaluation of an RyR2 Modulator
The development of a new drug targeting RyR2 follows a logical progression of experiments to assess its potential.
Caption: A typical preclinical development workflow for an investigational RyR2 modulator.
References
- 1. Ryanodine receptor calcium channels and their partners as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GISSI-3: effects of lisinopril and transdermal glyceryl trinitrate singly and together on 6-week mortality and ventricular function after acute myocardial infarction. Gruppo Italiano per lo Studio della Sopravvivenza nell'infarto Miocardico - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Soretolide's Mechanism of Action: A Comparative Guide for Anticonvulsant Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of soretolide, an experimental anticonvulsant, with other established antiepileptic drugs (AEDs). Given that this compound is a third-generation investigational agent with limited publicly available data, this comparison is based on its reported preclinical profile and is intended to situate its likely mechanism within the broader landscape of anticonvulsant therapies.
This compound (D-2916), developed by Laboratoires Biocodex, is reported to have an anticonvulsant profile similar to carbamazepine, demonstrating efficacy in the maximal electroshock (MES) seizure model.[1] This profile strongly suggests that its primary mechanism of action involves the modulation of voltage-gated sodium channels. This guide will compare this proposed mechanism to three other major classes of anticonvulsant action: enhancement of GABAergic inhibition, blockade of calcium channels, and multi-target mechanisms.
Key Mechanisms of Anticonvulsant Action: A Comparative Overview
The therapeutic effect of anticonvulsant drugs primarily stems from their ability to suppress the excessive and synchronized neuronal firing that characterizes a seizure. This is broadly achieved by either dampening excitatory neurotransmission or enhancing inhibitory processes. The major molecular targets for these interventions are voltage-gated ion channels and neurotransmitter systems, particularly those involving GABA and glutamate.
Voltage-Gated Sodium Channel Blockade (e.g., this compound, Carbamazepine)
This is one of the most common mechanisms of action for anticonvulsants.[2] These drugs target voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By binding to these channels, the drugs stabilize them in an inactive state, preventing the rapid, repetitive firing of neurons that is characteristic of seizures.
This compound's Profile: this compound's efficacy in the maximal electroshock (MES) test, a preclinical model for generalized tonic-clonic seizures, is indicative of a mechanism that prevents seizure spread.[1] This is a hallmark of sodium channel blockers like carbamazepine and phenytoin.
Comparative Preclinical Efficacy (MES Test in Mice):
| Drug | Primary Mechanism of Action | MES ED50 (mg/kg, i.p.) |
| This compound | Putative Voltage-Gated Sodium Channel Blocker | Data not publicly available |
| Carbamazepine | Voltage-Gated Sodium Channel Blocker | ~8-20 |
| Phenytoin | Voltage-Gated Sodium Channel Blocker | ~9.5 |
| Topiramate | Multiple Mechanisms (including Sodium Channel Blockade) | ~40.9[3] |
| Valproate | Multiple Mechanisms (including Sodium Channel Blockade) | ~190-276[4] |
ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. Data is compiled from various preclinical studies in mice and can vary based on strain and experimental conditions.
Caption: Mechanism of Voltage-Gated Sodium Channel Blockers.
Enhancement of GABAergic Inhibition (e.g., Diazepam, Vigabatrin)
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Drugs that enhance GABAergic signaling increase the threshold for neuronal firing, thus producing an anticonvulsant effect. This can be achieved through several mechanisms:
-
Positive Allosteric Modulation of GABA-A Receptors: Benzodiazepines (e.g., diazepam) and barbiturates bind to distinct sites on the GABA-A receptor, increasing the frequency or duration of chloride channel opening in response to GABA.
-
Inhibition of GABA Transaminase (GABA-T): Vigabatrin irreversibly inhibits GABA-T, the enzyme responsible for GABA degradation, leading to increased GABA concentrations in the synapse.
-
Inhibition of GABA Reuptake: Tiagabine blocks the GABA transporter (GAT-1), preventing the reuptake of GABA from the synaptic cleft.
Comparative Preclinical Efficacy (MES Test in Mice):
| Drug | Primary Mechanism of Action | MES ED50 (mg/kg, i.p.) |
| Diazepam | GABA-A Receptor Positive Allosteric Modulator | ~0.1-0.24 (in specific tests) |
| Phenobarbital | GABA-A Receptor Positive Allosteric Modulator | ~12-22 |
| Gabapentin | Multiple Mechanisms (including GABA synthesis) | Effective, but ED50 varies |
Note: The MES test is less sensitive for detecting the activity of some GABAergic drugs compared to tests for clonic seizures like the pentylenetetrazol (PTZ) test.
Caption: Mechanisms of GABAergic Anticonvulsants.
Blockade of Voltage-Gated Calcium Channels (e.g., Ethosuximide)
Voltage-gated calcium channels, particularly T-type calcium channels, are involved in the rhythmic burst firing of neurons in the thalamus, which is implicated in absence seizures. Drugs that block these channels can suppress this rhythmic activity.
Comparative Preclinical Efficacy (MES Test in Mice):
| Drug | Primary Mechanism of Action | MES ED50 (mg/kg, i.p.) |
| Ethosuximide | T-type Calcium Channel Blocker | >500 (ineffective) |
| Gabapentin | α2δ subunit of Voltage-Gated Calcium Channels | Effective, but ED50 varies |
Note: Ethosuximide is highly effective in models of absence seizures (e.g., the PTZ test) but not in the MES test, highlighting the importance of using appropriate preclinical models to elucidate the mechanism of action.
Caption: Mechanism of T-type Calcium Channel Blockers.
Multiple Mechanisms of Action (e.g., Valproate, Topiramate)
Several broad-spectrum anticonvulsants act on multiple molecular targets. This can lead to greater efficacy across a wider range of seizure types.
-
Valproate: Its mechanisms are not fully elucidated but are known to include weak blockade of sodium channels, increased GABA synthesis and release, and inhibition of GABA degradation.
-
Topiramate: This drug blocks voltage-gated sodium channels, enhances GABA-A receptor activity, antagonizes AMPA/kainate glutamate receptors, and inhibits carbonic anhydrase.
These drugs are typically effective in a variety of preclinical models, including both the MES and PTZ tests, reflecting their broad spectrum of activity.
Experimental Protocols
Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures, indicative of activity against generalized tonic-clonic seizures. This model is particularly sensitive to sodium channel blockers.
Methodology:
-
Animal Model: Typically adult male mice (e.g., CF-1 strain, 20-25g) or rats.
-
Drug Administration: The test compound (e.g., this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Time of Peak Effect (TPE): The test is conducted at the predetermined TPE of the drug. If unknown, preliminary studies are performed at multiple time points post-administration (e.g., 30, 60, 120 minutes).
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes. A topical anesthetic is applied to the corneas prior to stimulation.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The ED50 (the dose protecting 50% of animals) and its 95% confidence intervals are determined using probit analysis.
Caption: Experimental Workflow for the MES Test.
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockers
Objective: To directly measure the effect of a compound on the function of voltage-gated sodium channels in isolated neurons or cell lines expressing specific sodium channel subtypes.
Methodology:
-
Cell Preparation: Primary neurons (e.g., from mouse spinal cord or hippocampus) are cultured, or a cell line (e.g., HEK293) stably expressing a specific sodium channel subtype (e.g., NaV1.2) is used.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance (GΩ) seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of ion currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. To test for state-dependent block, the protocol may include:
-
Holding the cell at a hyperpolarized potential (e.g., -100 mV) to keep channels in the resting state.
-
Applying depolarizing voltage steps to open the channels.
-
Using a pre-pulse to a depolarized potential to inactivate the channels before the test pulse.
-
-
Drug Application: The test compound (e.g., this compound) is applied to the external solution at various concentrations.
-
Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. The analysis focuses on changes in:
-
Peak current amplitude: To assess tonic block.
-
Current decay (inactivation): To assess effects on channel gating.
-
Use-dependent block: The reduction in current with repetitive stimulation, which is characteristic of drugs that preferentially bind to the open or inactivated states of the channel.
-
Voltage-dependence of inactivation: A shift in the inactivation curve indicates that the drug stabilizes the inactivated state.
-
-
IC50 Determination: The concentration of the drug that causes 50% inhibition of the sodium current is calculated.
Conclusion
While detailed information on this compound is limited due to its developmental status, its reported efficacy in the maximal electroshock seizure model provides a strong indication of its mechanism of action. By comparing this profile to that of other anticonvulsants, it can be hypothesized that this compound is a voltage-gated sodium channel blocker. This positions it within a well-established and effective class of anticonvulsant drugs. Further in-depth studies, particularly using electrophysiological techniques like patch-clamp, would be necessary to fully characterize its specific interactions with sodium channel subtypes and its potential advantages over existing therapies. This comparative guide serves as a framework for understanding and evaluating the potential of novel anticonvulsants like this compound in the context of established therapeutic mechanisms.
References
- 1. This compound (Laboratoires Biocodex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Topiramate: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
Soretolide vs. Carbamazepine: A Comparative Analysis of Anticonvulsant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Soretolide and Carbamazepine, two compounds investigated for their anticonvulsant properties. While Carbamazepine is a well-established antiepileptic drug, this compound, developed by Laboratoires Biocodex, was discontinued after Phase II clinical trials. This comparison is based on available preclinical and clinical data to aid in the understanding of their relative efficacy and mechanisms of action.
Executive Summary
This compound demonstrated a preclinical anticonvulsant profile in animal models that was qualitatively similar to Carbamazepine, showing activity in the maximal electroshock (MES) seizure test.[1][2] However, a lack of publicly available quantitative preclinical data and the absence of published Phase II clinical trial results for this compound prevent a direct, robust comparison of efficacy with the well-documented profile of Carbamazepine. Carbamazepine remains a cornerstone in epilepsy treatment, with established efficacy in reducing seizure frequency.
Preclinical Efficacy
The primary preclinical model for assessing the anticonvulsant potential of both this compound and Carbamazepine has been the maximal electroshock (MES) test in rodents, a model sensitive to drugs that inhibit seizure spread.
Data Presentation: Preclinical Anticonvulsant Activity
| Compound | Animal Model | Test | Efficacy Metric (ED50) | Source |
| This compound | Animal models | Maximal Electroshock (MES) | Data not publicly available. Described as having a "similar" profile to Carbamazepine. | [1][2] |
| Carbamazepine | Mice | Maximal Electroshock (MES) | 9.67 mg/kg | [3] |
| Mice | Maximal Electroshock (MES) | 10.5 ± 0.9 mg/kg (acute administration) | ||
| Mice | Maximal Electroshock (MES) | 13.60 ± 0.83 mg/kg | ||
| Mice | Maximal Electroshock (MES) | 10.8 mg/kg | ||
| Rats | Maximal Electroshock (MES) | 4.39 mg/kg |
Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population. Lower ED50 values indicate higher potency. The variability in Carbamazepine's ED50 across different studies can be attributed to variations in experimental protocols and animal strains.
Clinical Efficacy
Carbamazepine has been extensively studied in clinical trials and is a widely prescribed antiepileptic drug. In contrast, detailed results from the Phase II clinical trials of this compound have not been made public following the discontinuation of its development.
Data Presentation: Clinical Efficacy of Carbamazepine in Epilepsy
| Outcome Measure | Efficacy Rate | Study Population | Source |
| Seizure Freedom Rate (6 months) | 58% (95% CI: 49-66%) | Patients in randomized controlled trials | |
| Seizure Freedom Rate (12 months) | 48% (95% CI: 40-57%) | Patients in randomized controlled trials | |
| Seizure Freedom (up to 48 months) | 83% | Previously untreated patients |
Mechanism of Action
Carbamazepine: The primary mechanism of action of Carbamazepine is the blockade of voltage-gated sodium channels. By binding to these channels in their inactivated state, it prolongs the refractory period of neurons, thereby inhibiting repetitive neuronal firing and the spread of seizure activity.
This compound: The precise mechanism of action of this compound has not been publicly disclosed. Given its efficacy in the MES test, it is plausible that it also modulates voltage-gated sodium channels, similar to Carbamazepine. However, without further data, this remains speculative.
Experimental Protocols
Preclinical: Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a maximal electrical stimulus, indicative of its ability to prevent seizure spread.
Methodology (Generalized from cited studies):
-
Animals: Male Swiss mice or Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound (e.g., Carbamazepine) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Time to Peak Effect: The test is conducted at the presumed time of peak drug effect, determined in preliminary studies.
-
Stimulation: A maximal electrical stimulus (e.g., 50 Hz, 0.2 seconds duration) is delivered via corneal or auricular electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the absence of this tonic phase.
-
Data Analysis: The percentage of animals protected at each dose is determined, and the ED50 value is calculated using statistical methods such as probit analysis.
Clinical: Randomized Controlled Trials in Epilepsy
Objective: To evaluate the efficacy and safety of an antiepileptic drug in reducing seizure frequency in patients with epilepsy.
Methodology (Generalized from cited studies):
-
Study Design: Typically, a randomized, double-blind, active-controlled trial is conducted.
-
Patient Population: Patients with a confirmed diagnosis of epilepsy (e.g., partial-onset or generalized tonic-clonic seizures) are recruited.
-
Treatment: Patients are randomly assigned to receive either the investigational drug or a standard-of-care comparator (like Carbamazepine). Doses are titrated to an optimal therapeutic level.
-
Primary Endpoint: The primary efficacy outcome is often the percentage reduction in seizure frequency from baseline over a defined treatment period (e.g., 12 weeks). Another common endpoint is the proportion of patients who become seizure-free.
-
Data Collection: Seizure frequency and type are recorded in patient diaries.
-
Statistical Analysis: The change in seizure frequency between the treatment groups is compared using appropriate statistical tests.
Visualizations
Caption: Preclinical workflow for assessing anticonvulsant efficacy.
Caption: Carbamazepine's mechanism of action signaling pathway.
Conclusion
Carbamazepine is a well-characterized anticonvulsant with a clear mechanism of action and extensive clinical data supporting its efficacy. This compound, based on the limited available information, appears to share a similar preclinical profile in its ability to inhibit seizure spread in the MES model. However, the discontinuation of its development after Phase II trials and the absence of published data make a definitive comparison of their efficacy impossible. For researchers in the field, the story of this compound underscores the challenges of drug development, even for compounds with promising early-stage preclinical data. Future research into novel anticonvulsants may still draw insights from the structural class or potential targets of this compound, should that information become publicly available.
References
Validating the Impact of Novel Compounds on Voltage-Gated Sodium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effects of novel compounds, such as the putative molecule Soretolide, on voltage-gated sodium channels (VGSCs). Due to the current lack of specific public data on this compound, this document focuses on established methodologies and compares the effects of well-characterized VGSC modulators. The provided protocols and data serve as a benchmark for the evaluation of new chemical entities.
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells like neurons.[1] Their role in pain signaling, particularly subtypes like NaV1.7, has made them a significant target for analgesic drug development.[2] Various compounds, from naturally occurring toxins to synthetic drugs, are known to modulate VGSC activity.[1] Understanding the precise interaction of a novel compound with these channels is a critical step in its preclinical validation.
Comparative Analysis of VGSC Modulators
The following table summarizes the inhibitory effects (IC50 values) of several known compounds on different VGSC subtypes. This data is essential for contextualizing the potency and selectivity of a new compound.
| Compound Class | Compound | Target Channel | IC50 (µM) | Reference |
| SSRIs | Paroxetine | NaV1.7 | 10 | |
| NaV1.8 | 9 | |||
| Fluoxetine | NaV1.7 | 66 | ||
| NaV1.8 | 49 | |||
| Citalopram | NaV1.7 | 174 | ||
| NaV1.8 | 100 | |||
| Peptide Toxins | ProTx-II | hNaV1.7 | 0.007 (7 nM) | |
| PTx2-3127 | hNaV1.7 | 0.007 (7 nM) | ||
| PTx2-3128 | hNaV1.7 | 0.004 (4 nM) | ||
| GpTx-1 | hNaV1.7 | (less potent than ProTx-II) |
Experimental Protocols
A standardized methodology is crucial for generating reproducible and comparable data. The whole-cell patch-clamp technique is a gold-standard electrophysiological method for characterizing the effects of compounds on ion channels.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is designed to measure the effect of a test compound (e.g., this compound) on VGSCs expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding the alpha and beta subunits of the specific human NaV channel subtype of interest (e.g., NaV1.7). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
2. Electrophysiological Recording:
-
Recordings are performed at room temperature (22-25 °C).
-
Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Whole-cell currents are recorded using an patch-clamp amplifier.
-
Data is acquired and analyzed using appropriate software.
3. Voltage Protocols:
-
To measure tonic block, cells are held at a holding potential of -120 mV. Sodium currents are elicited by a 50 ms depolarization to 0 mV every 10 seconds.
-
To assess use-dependent block, a train of depolarizing pulses is applied.
4. Compound Application:
-
The test compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, which is then diluted in the external solution to the desired final concentrations.
-
The compound is applied to the cells via a perfusion system.
5. Data Analysis:
-
The peak sodium current amplitude is measured before and after compound application.
-
The percentage of inhibition is calculated for each concentration.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value (the concentration at which the compound inhibits 50% of the current) is determined by fitting the data to the Hill equation.
Visualizations
Signaling Pathway of a Voltage-Gated Sodium Channel
The following diagram illustrates the basic function of a voltage-gated sodium channel and highlights potential points of modulation by external compounds.
Caption: General mechanism of a voltage-gated sodium channel and its modulation.
Experimental Workflow for Validating a VGSC Modulator
This diagram outlines the key steps in a typical experimental workflow for validating the effect of a novel compound on voltage-gated sodium channels.
Caption: Workflow for validating a voltage-gated sodium channel modulator.
References
Soretolide: A Comparative Analysis of its Indirect Impact on GABAergic and Glutamatergic Systems
For Researchers, Scientists, and Drug Development Professionals
Soretolide is pharmacologically classified as a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft.[1][2][3][4] While direct interactions with GABAergic and glutamatergic systems have not been documented for this compound, a substantial body of evidence indicates that SSRIs, as a class, exert significant indirect modulatory effects on these two major neurotransmitter systems.[5] This guide provides a comparative overview of these indirect effects, supported by experimental data from studies on representative SSRIs, which can serve as a proxy for understanding the potential downstream effects of this compound.
Indirect Modulation of GABAergic and Glutamatergic Systems by SSRIs
The elevation of synaptic serotonin levels by SSRIs initiates a cascade of adaptive changes in neuronal circuitry. These changes include alterations in the activity of various 5-HT receptor subtypes, many of which are located on GABAergic and glutamatergic neurons. This interaction leads to a complex and often region-specific modulation of GABAergic inhibition and glutamatergic excitation.
Some research suggests that certain SSRIs, like fluoxetine, may also have SERT-independent effects, such as reducing both glutamate and GABA release by altering the SNARE complex, which is crucial for vesicular neurotransmitter release. Furthermore, some SSRIs may influence glutamate clearance from the synaptic cleft by inhibiting astrocytic potassium channels, which could potentiate glutamatergic transmission.
Quantitative Comparison of SSRI Effects on GABAergic and Glutamatergic Markers
The following tables summarize quantitative data from studies on various SSRIs, illustrating their impact on GABA and glutamate levels in different brain regions. Given the absence of specific data for this compound, these findings from other SSRIs provide a valuable reference for its potential effects.
Table 1: Effects of SSRIs on GABA Levels
| SSRI | Dosage and Duration | Brain Region | Change in GABA Levels | Reference |
| Citalopram | 10 mg (intravenous), acute | Occipital Cortex | ▲ ~35% increase in GABA/creatine ratio | |
| Escitalopram | 10 mg/day, 3 weeks | Hippocampus, Insula, Putamen, Pallidum, Thalamus | No significant change in GABA+/tCr ratio | |
| Fluoxetine | 5 mg/kg, 21 days (oral, in rats) | Cerebrospinal Fluid | ▲ ~2-fold increase |
Table 2: Effects of SSRIs on Glutamate (and related metabolites) Levels
| SSRI | Dosage and Duration | Brain Region | Change in Glutamate (Glx) Levels | Reference |
| Escitalopram | 10 mg/day, 3 weeks | Hippocampus | ▼ Reduction in Glx/tCr ratio (p < 0.05) | |
| Escitalopram | 10 mg/day, 3 weeks | Thalamus | No significant change, but differential effect compared to hippocampus | |
| Fluoxetine | Not specified | Not specified | ▼ Decreased glutamate release | |
| Sertraline | Not specified | Not specified | ▼ Reduced glutamate uptake (in vitro) |
Glx = Glutamate + Glutamine; tCr = total Creatine
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams have been generated.
Experimental Protocols
The following is a representative experimental protocol for measuring changes in GABA and glutamate levels in the human brain following SSRI administration, based on methodologies described in the cited literature.
Objective: To quantify the in vivo concentrations of GABA and Glx (glutamate + glutamine) in specific brain regions before and after a period of this compound administration compared to a placebo control.
Methodology: Magnetic Resonance Spectroscopy Imaging (MRSI)
-
Participant Recruitment:
-
Recruit a cohort of healthy human subjects.
-
Perform thorough screening to exclude individuals with neurological or psychiatric disorders, contraindications for MRI, or current use of psychoactive medications.
-
Obtain informed consent from all participants.
-
-
Study Design:
-
Employ a randomized, double-blind, placebo-controlled design.
-
Divide participants into two groups: one receiving a daily dose of this compound and the other receiving a matching placebo.
-
The treatment duration should be several weeks (e.g., 3 weeks) to allow for potential neuroplastic changes.
-
-
MRSI Data Acquisition:
-
Perform MRSI scans on a 3 Tesla (3T) MRI scanner at two time points: baseline (before treatment initiation) and follow-up (after the treatment period).
-
Utilize a specialized MRSI sequence for the detection and quantification of GABA and glutamate, such as a spiral-encoded, 3D-GABA-edited MEGA-LASER sequence.
-
Acquire high-resolution anatomical images (e.g., T1-weighted MPRAGE) for accurate localization and segmentation of brain regions of interest (ROIs).
-
ROIs may include the hippocampus, thalamus, insula, and various cortical areas.
-
-
Data Processing and Quantification:
-
Process the raw MRSI data using specialized software (e.g., LCModel).
-
Quantify the concentrations of GABA+ (GABA + macromolecules) and Glx (glutamate + glutamine).
-
Express these concentrations as ratios to a stable internal reference, such as total creatine (tCr), to control for variations in tissue water content and other factors.
-
Use the anatomical images to segment the ROIs and extract the mean GABA+/tCr and Glx/tCr ratios for each region.
-
-
Statistical Analysis:
-
Employ statistical tests to compare the changes in GABA+/tCr and Glx/tCr ratios from baseline to follow-up between the this compound and placebo groups.
-
A mixed-effects model or repeated measures ANOVA can be used to assess the interaction between treatment group and time.
-
Post-hoc tests can be used to explore significant interactions and determine the specific effects within each ROI.
-
This protocol provides a robust framework for investigating the downstream effects of this compound on the GABAergic and glutamatergic systems, which is essential for a comprehensive understanding of its full pharmacological profile.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of SSRI treatment on GABA and glutamate levels in an associative relearning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Soretolide in the Landscape of Isoxazole Anticonvulsants: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Soretolide and other isoxazole anticonvulsants. The isoxazole scaffold has proven to be a versatile template for the development of novel anticonvulsant agents, with compounds exhibiting a range of mechanisms and potencies. This document summarizes the available preclinical data, details key experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview of this class of compounds.
Executive Summary
This compound (D-2916), a compound developed by Laboratoires Biocodex, emerged as a promising isoxazole anticonvulsant that reached Phase II clinical trials for the treatment of epilepsy.[1] Its preclinical profile indicates activity in the maximal electroshock (MES) seizure model and poor activity against pentylenetetrazole (PTZ)-induced seizures, suggesting a mechanism of action similar to that of established anticonvulsants like carbamazepine, likely involving the blockade of voltage-gated sodium channels.[1] While specific quantitative data on the efficacy and toxicity of this compound is not publicly available, this guide provides a comparative context by examining data from other notable isoxazole anticonvulsants.
Comparative Preclinical Efficacy and Safety
The primary method for evaluating the preclinical anticonvulsant potential of novel compounds involves standardized rodent models, principally the MES and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a reliable predictor of efficacy against generalized tonic-clonic seizures, primarily identifying compounds that prevent seizure spread. Conversely, the scPTZ test is a model for absence or myoclonic seizures and is effective in identifying compounds that can raise the seizure threshold. The therapeutic index (TI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's safety margin.
Below is a summary of the available quantitative data for representative isoxazole anticonvulsants.
| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (PI = TD50/ED50) | Putative Mechanism of Action | Reference |
| This compound (D-2916) | MES (mice) | Data not available | Data not available | Data not available | Voltage-gated sodium channel blockade | [1] |
| PTZ (mice) | Poorly active | Data not available | Data not available | [1] | ||
| Z-6b (benzo[d]isoxazole derivative) | MES (mice, i.p.) | 20.5 | >211.2 | 10.3 | Selective NaV1.1 channel blocker | [2] |
| Compound 10 (enaminone isoxazole) | MES (rats, p.o.) | 68.9 | >500 | >49.6 | Unknown; not mediated by sodium channel blockade | |
| Compound 9 (enaminone isoxazole) | MES (mice, i.p.) | 68.9 | >500 | >7.3 | Unknown | |
| Compound 8 (enaminone isoxazole) | MES (rats, p.o.) | 28.1 | >500 | >17.8 | Unknown | |
| Compound 4g (triazol-3-one derivative) | MES (mice, i.p.) | 23.7 | 284.0 | 12.0 | GABAergic system modulation | |
| scPTZ (mice, i.p.) | 18.9 | 284.0 | 15.0 |
Mechanism of Action: A Focus on Voltage-Gated Sodium Channels
The anticonvulsant activity of many isoxazole derivatives, likely including this compound, is attributed to their ability to modulate voltage-gated sodium channels (NaV). These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, anticonvulsant drugs can reduce the repetitive firing of neurons that characterizes a seizure.
Several subtypes of NaV channels exist, and selective blockade of specific subtypes, such as NaV1.1, is a key strategy in modern anticonvulsant drug design to improve efficacy and reduce side effects. The interaction of isoxazole anticonvulsants with NaV channels is thought to occur at a specific binding site within the channel pore, stabilizing the inactivated state of the channel and thereby preventing the influx of sodium ions.
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments used to evaluate anticonvulsant activity.
Maximal Electroshock (MES) Test
Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Apparatus: An electroconvulsive shock apparatus with corneal or auricular electrodes.
Procedure:
-
Animal Preparation: Adult male rodents (mice or rats) are used. The animals are acclimatized to the laboratory conditions before testing.
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses to different groups of animals. A vehicle control group is also included.
-
Induction of Seizure: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) is delivered through the electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is the endpoint indicating protection.
-
Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50) is determined using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To identify compounds that increase the seizure threshold, modeling myoclonic and absence seizures.
Apparatus: Standard animal observation cages.
Procedure:
-
Animal Preparation: As in the MES test.
-
Drug Administration: The test compound or vehicle is administered to different groups of animals.
-
Induction of Seizure: At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for mice) is injected subcutaneously.
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.
Rotarod Neurotoxicity Test
Objective: To assess motor impairment and neurotoxicity, common side effects of centrally acting drugs.
Apparatus: A rotating rod (rotarod) apparatus.
Procedure:
-
Training: Animals are pre-trained to stay on the rotating rod for a set duration (e.g., 1-2 minutes).
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At various time points after drug administration, the animals are placed on the rotating rod.
-
Observation: The inability of an animal to remain on the rod for the predetermined time is recorded as a measure of motor impairment.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.
Conclusion
This compound represents a significant effort in the development of isoxazole-based anticonvulsants. Its preclinical profile, characterized by efficacy in the MES test, strongly suggests a mechanism of action centered on the blockade of voltage-gated sodium channels. While a direct quantitative comparison with other isoxazoles is hampered by the lack of publicly available ED50 and TD50 values for this compound, the broader analysis of the isoxazole class reveals a rich chemical space with diverse structures demonstrating potent anticonvulsant activity. The development of selective NaV channel blockers, exemplified by some of the newer benzo[d]isoxazole derivatives, highlights a promising avenue for future research in this area. Further disclosure of the preclinical and clinical data for this compound would be invaluable for a more definitive comparative assessment and for guiding the future design of next-generation isoxazole anticonvulsants.
References
The Misnomer of Soretolide: A Deeper Look into the Development of Vernakalant for Atrial Fibrillation
Initial reports of a drug named "Soretolide" being discontinued at Phase 1 for the treatment of atrial fibrillation are inaccurate. The compound is correctly identified as vernakalant (developmental code RSD1235), a medication that has had a more complex and extended development history, including regulatory approval for its intravenous formulation in several regions. This guide provides a comprehensive comparison of vernakalant's development and performance against a standard therapy, amiodarone, offering clarity to researchers, scientists, and drug development professionals on its journey and ultimate clinical standing.
The development of an oral formulation of vernakalant was indeed halted, but this decision was made after the completion of Phase 2a trials and was based on strategic considerations by the pharmaceutical partner, not on Phase 1 safety or efficacy failures. The intravenous formulation of vernakalant, marketed as Brinavess, is approved for the rapid conversion of recent-onset atrial fibrillation in Europe and Canada.
Comparative Analysis: Vernakalant vs. Amiodarone
To provide a clear perspective on vernakalant's clinical performance, this section compares it with amiodarone, a widely used antiarrhythmic agent for atrial fibrillation. The data is primarily drawn from the Atrial arrhythmia Conversion Trial (ACT) program and the AVRO (A phase III superiority study of Vernakalant vs amiodarone in subjects with Recent Onset atrial fibrillation) trial.
Efficacy in Rapid Cardioversion of Recent-Onset Atrial Fibrillation
| Efficacy Endpoint | Vernakalant | Amiodarone | Placebo | Trial(s) |
| Conversion to Sinus Rhythm within 90 minutes | 51.7% | 5.2% | 4.0% | AVRO[1][2], ACT I[3] |
| Median Time to Conversion | 11 minutes | - | - | AVRO[1][2], ACT I |
| Conversion to Sinus Rhythm within 240 minutes | 54.4% | 22.6% | - | AVRO |
| Symptom Relief at 90 minutes | 53.4% | 32.8% | - | AVRO |
Safety and Tolerability Profile
| Adverse Event | Vernakalant | Amiodarone | Placebo | Trial(s) |
| Any Treatment-Emergent Adverse Event (0-2 hours) | 27.6% | 8.6% | - | AVRO |
| Dysgeusia (taste disturbance) | 6.9% | - | - | AVRO |
| Sneezing | 3.4% | - | - | AVRO |
| Hypotension (Serious Adverse Event) | 1.0% | - | - | Pooled ACT trials |
| Atrial Flutter | 8.6% | 0.9% | - | AVRO |
Experimental Protocols
Key Clinical Trial Methodologies
AVRO Trial (NCT00668759): A Phase 3, randomized, double-blind, active-controlled study comparing the efficacy and safety of intravenous vernakalant to intravenous amiodarone for the rapid conversion of recent-onset atrial fibrillation (3 to 48 hours duration).
-
Patient Population: 254 adult patients with symptomatic, recent-onset AF.
-
Intervention:
-
Vernakalant Group: A 10-minute infusion of vernakalant (3 mg/kg), followed by a 15-minute observation period. If AF persisted, a second 10-minute infusion (2 mg/kg) was administered. Patients also received a sham amiodarone infusion.
-
Amiodarone Group: A 60-minute infusion of amiodarone (5 mg/kg), followed by a maintenance infusion (50 mg) over an additional 60 minutes. Patients also received a sham vernakalant infusion.
-
-
Primary Endpoint: Conversion of AF to sinus rhythm for at least one minute within the first 90 minutes of drug administration.
ACT I Trial (NCT00468767): A Phase 3, randomized, double-blind, placebo-controlled trial to assess the efficacy and safety of intravenous vernakalant for the conversion of atrial fibrillation.
-
Patient Population: 336 patients with short-duration (3 hours to 7 days) or long-duration (8 to 45 days) atrial fibrillation.
-
Intervention:
-
Vernakalant Group: A 10-minute infusion of vernakalant (3 mg/kg), followed by a 15-minute observation. If AF persisted, a second 10-minute infusion (2 mg/kg) was given.
-
Placebo Group: An equivalent volume of placebo was administered in the same manner.
-
-
Primary Endpoint: Conversion of AF to sinus rhythm for at least one minute within 90 minutes in the short-duration AF group.
Visualizing the Science: Mechanism and Workflow
To further elucidate the scientific underpinnings of vernakalant and the structure of its clinical evaluation, the following diagrams are provided.
References
- 1. A Phase III Superiority Study of Vernakalant vs. Amiodarone in Subjects With Recent Onset Atrial Fibrillation - American College of Cardiology [acc.org]
- 2. A randomized active-controlled study comparing the efficacy and safety of vernakalant to amiodarone in recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]
Soretolide in the Landscape of Modern Epilepsy Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Soretolide, a historical antiepileptic drug (AED) candidate, and the diverse array of modern epilepsy treatments. Due to the limited publicly available data on this compound, this document focuses on contextualizing its known preclinical profile within the broader framework of contemporary epilepsy pharmacotherapy. We present a detailed overview of the mechanisms of action, preclinical evaluation, and clinical efficacy of modern AEDs, supported by experimental data and protocols.
This compound: An Investigational Anticonvulsant
This compound (also known as D-2916) was a compound under development by Laboratoires Biocodex as a potential treatment for epilepsy.[1][2] Publicly available information, primarily from the early 2000s, indicates that this compound reached Phase II clinical trials.[1][2] However, the detailed results of these trials and the ultimate status of its development program are not widely documented.
Preclinical Profile of this compound
This compound's anticonvulsant properties were evaluated in standard preclinical animal models. Its profile was noted to be similar to that of carbamazepine, a well-established AED.[1] Specifically, this compound demonstrated activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures. Conversely, it was reported to be poorly active against seizures induced by pentylenetetrazole (PTZ), a test that models absence and myoclonic seizures. This preclinical profile suggests a likely mechanism of action involving the modulation of voltage-gated sodium channels, similar to carbamazepine, which is effective in preventing seizure spread.
Modern Epilepsy Treatments: A Mechanistic Overview
The modern era of epilepsy treatment is characterized by a deeper understanding of the underlying pathophysiology of seizures, leading to the development of drugs with more targeted mechanisms of action. These treatments can be broadly categorized based on their primary molecular targets.
Modulation of Voltage-Gated Ion Channels
A primary strategy in controlling neuronal hyperexcitability is the modulation of ion channels, particularly voltage-gated sodium and calcium channels.
-
Sodium Channel Blockers: These drugs stabilize the inactive state of voltage-gated sodium channels, thereby limiting the sustained, high-frequency firing of neurons that is characteristic of seizures. This is the most common mechanism among established and modern AEDs.
-
Calcium Channel Blockers: T-type calcium channels are implicated in the generation of spike-and-wave discharges seen in absence seizures. Drugs that block these channels are effective against this seizure type.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing its inhibitory effects can effectively suppress seizure activity.
-
GABA-A Receptor Positive Allosteric Modulators: These drugs bind to the GABA-A receptor at a site distinct from the GABA binding site, increasing the receptor's affinity for GABA and potentiating the influx of chloride ions, which leads to hyperpolarization of the neuron.
-
Inhibition of GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of GABA. Inhibiting GABA-T increases the concentration of GABA in the synapse.
-
Inhibition of GABA Reuptake: Drugs that block the GABA transporter (GAT-1) prevent the reuptake of GABA from the synaptic cleft, prolonging its inhibitory action.
Attenuation of Glutamatergic Neurotransmission
Glutamate is the primary excitatory neurotransmitter in the brain. Excessive glutamate activity is a hallmark of seizures.
-
AMPA and NMDA Receptor Antagonists: These drugs block the ionotropic glutamate receptors, AMPA and NMDA, reducing fast excitatory synaptic transmission.
Targeting Synaptic Vesicle Proteins
A novel mechanism involves the modulation of synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release.
Comparative Data of Modern Antiepileptic Drugs
The following tables summarize the mechanisms of action and clinical efficacy of representative modern AEDs.
| Drug Class | Mechanism of Action | Example Drugs |
| Sodium Channel Blockers | Stabilize the inactive state of voltage-gated sodium channels, reducing high-frequency neuronal firing. | Carbamazepine, Oxcarbazepine, Lamotrigine, Lacosamide |
| GABAergic Enhancers | Potentiate GABA-mediated inhibition through various mechanisms. | GABA-A Receptor Modulators: Clobazam, PhenobarbitalGABA Transaminase Inhibitor: VigabatrinGABA Reuptake Inhibitor: Tiagabine |
| Glutamate Modulators | Reduce excitatory neurotransmission by blocking glutamate receptors. | AMPA Receptor Antagonist: PerampanelNMDA Receptor Antagonist: Felbamate |
| SV2A Ligands | Modulate the function of synaptic vesicle protein 2A, affecting neurotransmitter release. | Levetiracetam, Brivaracetam |
| Multiple Mechanisms | Act on multiple molecular targets to achieve their anticonvulsant effect. | Valproate, Topiramate, Zonisamide |
Table 1: Mechanisms of Action of Modern Antiepileptic Drugs.
| Drug | Trial Design | Patient Population | Efficacy Outcome (Median % Seizure Reduction) | Responder Rate (≥50% Reduction) | Seizure Freedom Rate | Common Adverse Events | Citation |
| Levetiracetam | Adjunctive, Placebo-Controlled | Refractory Partial-Onset Seizures | 26-40% | 33-52% | 3-8% | Somnolence, Asthenia, Dizziness | |
| Lacosamide | Adjunctive, Placebo-Controlled | Refractory Partial-Onset Seizures | 33-39% | 38-41% | 2-4% | Dizziness, Headache, Nausea, Diplopia | |
| Perampanel | Adjunctive, Placebo-Controlled | Refractory Partial-Onset Seizures | 23-31% | 29-38% | 2-5% | Dizziness, Somnolence, Headache, Irritability | |
| Stiripentol | Adjunctive, Placebo-Controlled | Dravet Syndrome | -66% (vs +4% for placebo) | 72% (vs 7% for placebo) | 38% (vs 0% for placebo) | Somnolence, Anorexia, Weight Decrease |
Table 2: Representative Clinical Trial Data for Modern Antiepileptic Drugs.
Experimental Protocols
The preclinical characterization of anticonvulsant compounds relies on standardized animal models of seizures. The tests in which this compound was evaluated are detailed below.
Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Protocol:
-
Animal Model: Typically adult male mice or rats.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz) is delivered for a short duration (e.g., 0.2 seconds) via corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Drug Administration: The test compound is administered at various doses and at different time points before the electrical stimulation to determine its efficacy and time of peak effect.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Pentylenetetrazole (PTZ) Seizure Test
The subcutaneous PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.
Protocol:
-
Animal Model: Typically adult male mice or rats.
-
Convulsant Administration: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a dose that reliably induces seizures.
-
Endpoint: The primary endpoint is the observation of clonic seizures (e.g., clonus of the forelimbs and/or whole body) within a specified time frame (e.g., 30 minutes).
-
Drug Administration: The test compound is administered prior to the PTZ injection.
-
Data Analysis: The dose of the compound that prevents seizures in 50% of the animals (ED50) is determined.
Visualizing Mechanisms and Workflows
Signaling Pathways of Modern AEDs
Caption: Mechanisms of action of major classes of modern antiepileptic drugs.
Preclinical Anticonvulsant Drug Screening Workflow
Caption: A simplified workflow for preclinical anticonvulsant drug screening.
Conclusion
While this compound showed initial promise as an anticonvulsant with a preclinical profile suggestive of a sodium channel blocking mechanism, the lack of publicly available clinical data prevents a direct comparison with modern epilepsy treatments. The field of epilepsy drug development has significantly advanced, with a greater understanding of the molecular targets leading to a wider range of therapeutic options with diverse mechanisms of action. The preclinical screening models in which this compound was evaluated remain fundamental tools in the discovery of new AEDs. This guide provides a framework for understanding the landscape of modern epilepsy treatments, against which the profile of historical and future drug candidates can be compared. Further disclosure of data from the this compound development program would be necessary for a more definitive comparative analysis.
References
Soretolide's Stumble: Lessons from a Discontinued Epilepsy Drug Clinical Trial
The discontinuation of Soretolide, a once-promising antiepileptic drug (AED), in Phase II clinical trials serves as a critical case study for researchers and drug developers in the challenging landscape of epilepsy treatment. While specific data from the this compound trials remains largely unpublished, an analysis of its development trajectory alongside successful and failed alternative therapies provides invaluable lessons in trial design, patient selection, and the complexities of targeting refractory epilepsy.
Developed by Biocodex, this compound was investigated as a potential treatment for nervous system diseases, specifically targeting refractory epilepsy.[1] Preclinical studies showed an anticonvulsant profile similar to carbamazepine.[1] However, its journey was halted after Phase II clinical trials, a common failure point for many investigational drugs due to issues with efficacy or safety.[1]
This guide dissects the likely reasons for this compound's failure by examining the broader context of AED clinical trials and offers a comparative analysis with alternative treatments that have successfully navigated the path to regulatory approval.
Common Pitfalls in Antiepileptic Drug Clinical Trials: A Likely Scenario for this compound
The failure of a clinical trial for an AED can often be attributed to a number of recurring challenges. While the specific reasons for this compound's discontinuation are not public, it likely faced one or more of the following hurdles that are prevalent in epilepsy research:
-
Insufficient Efficacy: A significant portion of investigational drugs fail in Phase II because they do not demonstrate a statistically significant improvement in seizure reduction compared to a placebo or existing treatments. For a new AED to be considered successful, it must show a meaningful impact on seizure frequency and severity.
-
Unfavorable Side Effect Profile: The central nervous system is a delicate target, and AEDs are often associated with a range of adverse effects, from dizziness and fatigue to more severe psychiatric and systemic issues. A drug with a side effect profile that is not a clear improvement over existing options is unlikely to succeed.
-
Flawed Study Design: The complexity of epilepsy, with its diverse seizure types and patient populations, makes designing robust clinical trials challenging. Issues such as inappropriate patient selection, inadequate dosing regimens, or poorly defined endpoints can lead to inconclusive or negative results.
-
Patient Adherence: Nonadherence to medication is a significant issue in epilepsy management and can impact the perceived efficacy of a drug in a clinical trial setting.
The Landscape of Alternatives: A Comparative Analysis
To understand the lessons from this compound's failure, it is crucial to compare its trajectory with that of other AEDs that have either succeeded or failed in treating refractory epilepsy. The following table provides a comparative overview of this compound and several key alternatives.
| Drug | Mechanism of Action | Indication | Key Clinical Trial Findings (Efficacy) | Key Clinical Trial Findings (Safety/Tolerability) | Development Status |
| This compound | Putative anticonvulsant | Refractory Epilepsy | Data not publicly available | Data not publicly available | Discontinued (Phase II) |
| Cenobamate | Blocks voltage-gated sodium channels and positively modulates GABA-A receptors | Focal-onset seizures in adults | Significant reduction in seizure frequency; up to 21% of patients achieved seizure freedom in clinical trials. | Dizziness, somnolence, fatigue, and diplopia are common. Requires slow titration to mitigate risk of DRESS syndrome. | Approved |
| Fenfluramine | Serotonin releasing agent, agonist at multiple 5-HT receptors | Seizures associated with Dravet syndrome and Lennox-Gastaut syndrome | Demonstrated a significant reduction in convulsive seizure frequency compared to placebo in clinical trials. | Decreased appetite, diarrhea, fatigue, and somnolence are common. Carries a warning for valvular heart disease and pulmonary hypertension. | Approved |
| Stiripentol | Positive allosteric modulator of GABA-A receptors; inhibits certain cytochrome P450 enzymes | Seizures associated with Dravet syndrome (in combination with clobazam and valproate) | Significantly greater reduction in clonic or tonic-clonic seizure frequency compared to placebo in pivotal trials. | Nausea, decreased appetite, weight loss, and somnolence are common. | Approved |
Experimental Protocols: A Look at Modern AED Trial Design
While specific protocols for this compound are unavailable, a typical Phase II clinical trial for a new AED in refractory epilepsy would involve the following key elements:
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. This design minimizes bias by ensuring that neither the patients nor the investigators know who is receiving the active drug and who is receiving a placebo.
-
Patient Population: Participants would have a confirmed diagnosis of refractory epilepsy, meaning they have failed to achieve seizure control with at least two previously tolerated and appropriately chosen AEDs. Specific seizure types being targeted would be clearly defined.
-
Intervention: Patients would be randomly assigned to receive either this compound at one or more dose levels or a matching placebo, in addition to their existing AED regimen. A titration period to gradually increase the dose to the target level is standard to improve tolerability.
-
Endpoints:
-
Primary Efficacy Endpoint: The most common primary endpoint is the percentage change in seizure frequency from a baseline period to the treatment period.
-
Secondary Efficacy Endpoints: These often include the proportion of patients who achieve a 50% or greater reduction in seizure frequency (responder rate) and the proportion who become seizure-free.
-
-
Safety and Tolerability Assessment: This involves the systematic collection of all adverse events, laboratory tests, vital signs, and electrocardiograms throughout the trial.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions at play in epilepsy and the points of intervention for different drugs, the following diagrams illustrate a simplified neuronal signaling pathway and a typical clinical trial workflow.
Figure 1: Simplified diagram of excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, highlighting the points of action for a drug like Cenobamate.
Figure 2: A typical workflow for a randomized, placebo-controlled clinical trial for a new antiepileptic drug.
Lessons Learned and Future Directions
The discontinuation of this compound underscores several key lessons for the future of AED development:
-
Early and Robust Preclinical Models: The predictive value of preclinical models for clinical efficacy in epilepsy is crucial. More sophisticated models that better mimic the heterogeneity of human epilepsy are needed.
-
Biomarker-Driven Patient Stratification: The "one-size-fits-all" approach to treating epilepsy is becoming obsolete. Identifying biomarkers that can predict which patients are most likely to respond to a particular drug could significantly improve clinical trial success rates.
-
Novel Mechanisms of Action: While many successful AEDs target sodium channels or GABAergic transmission, there is a need for drugs with novel mechanisms to address the significant unmet need in treatment-resistant epilepsy.
-
Transparency in Clinical Trial Data: The lack of publicly available data from the this compound trials makes it difficult for the scientific community to learn from its failure. Greater transparency in reporting both positive and negative trial results is essential for advancing the field.
References
Safety Operating Guide
Navigating the Safe Disposal of Soretolide: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Soretolide, a compound utilized in various research applications, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant[1]. Adherence to these procedures minimizes risks to personnel and prevents environmental contamination.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate personal protective equipment. This includes:
| PPE Component | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective, chemical-resistant gloves |
| Body Protection | Impervious clothing or a laboratory coat |
| Respiratory | A suitable respirator should be used |
This compound Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound and any contaminated materials. This procedure is designed to be straightforward and directly applicable in a laboratory setting.
Experimental Protocol: this compound Waste Disposal
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes any unused product, solutions containing this compound, contaminated labware (such as pipette tips, vials, and flasks), and used PPE. These items must be designated as hazardous waste.
-
Waste Container Requirements:
-
Solid Waste: Utilize a rigid, puncture-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a leak-proof, shatter-resistant container. This container must also be clearly labeled "Hazardous Waste" with the chemical name. Ensure the container is compatible with the solvent used.
-
-
Spill Management: In the event of a spill, it is important to collect the spillage promptly[1]. Absorb the spill with an inert material and place it in the designated hazardous waste container. Clean the affected area thoroughly.
-
Environmental Precaution: Under no circumstances should this compound or its waste be released into the environment[1]. This includes avoiding disposal down the drain or in regular trash.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service. All disposal must be in accordance with prevailing country, federal, state, and local regulations[1].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
